Product packaging for Holmium(Cat. No.:CAS No. 7440-60-0)

Holmium

Cat. No.: B1197479
CAS No.: 7440-60-0
M. Wt: 164.93033 g/mol
InChI Key: KJZYNXUDTRRSPN-UHFFFAOYSA-N
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Description

Historical Context of Holmium Discovery and Early Academic Investigations

The discovery of this compound was a process involving independent observations by multiple chemists in the late 1870s. Swiss chemists Jacques-Louis Soret and Marc Delafontaine spectroscopically observed an unknown element in 1878, which they referred to as "Element X". wikipedia.orgchemicool.com Independently, in 1879, Swedish chemist Per Teodor Cleve discovered two new materials while working with erbia (erbium oxide) using a method developed by Carl Gustaf Mosander. chemicool.comazom.com Cleve named the brown substance holmia, which was later identified as this compound oxide, and the green substance thulia, which was thulium oxide. wikipedia.orgazom.com Cleve is credited with the first isolation of an impure oxide of the new element. wikipedia.org The element was named after "Holmia", the Latin name for Stockholm, Cleve's hometown. wikipedia.orgrsc.orgbritannica.com The pure metal was not isolated until 1939 by Heinrich Bommer. wikipedia.org Early academic investigations focused on separating this compound from other rare earth elements found in minerals like gadolinite and monazite (B576339), primarily using methods such as fractional crystallization and precipitation. chemicool.comazom.combritannica.com These early studies were crucial in characterizing the basic chemical behavior of this compound and distinguishing it from other lanthanides.

This compound's Unique Position within the Lanthanide Series: Implications for Advanced Research

This compound is the eleventh member of the lanthanide series, positioned between dysprosium and erbium in Period 6 of the periodic table. wikipedia.org Like other lanthanides, this compound predominantly exhibits a stable +3 oxidation state, a characteristic attributed to the shielding of its 4f electrons by outer electron shells. samaterials.comebsco.comscienceinfo.com Its electron configuration is [Xe] 4f¹¹ 6s². wikipedia.orgchemlin.orgtestbook.com

However, this compound possesses some unique properties that distinguish it within the series and drive advanced research. Notably, this compound has the highest magnetic moment of any naturally occurring element. ebsco.comthermofisher.com This strong magnetic property is directly linked to the electrons in its 4f orbitals and makes it particularly valuable for applications requiring intense magnetic fields. samaterials.comebsco.com At low temperatures, this compound exhibits complex magnetic ordering, transitioning from paramagnetic to antiferromagnetic and then to a conical ferrimagnetic structure as temperature decreases. britannica.com This behavior is a subject of investigation in condensed matter physics and materials science.

The ability of this compound to absorb neutrons is another significant property, making its isotopes, particularly this compound-165, useful in nuclear applications. ebsco.comaemree.com Furthermore, this compound compounds exhibit sharp optical absorption peaks in the visible spectral range, leading to their use as calibration standards for spectrophotometers and as colorants in glass and cubic zirconia. ebsco.comwikipedia.org These distinct magnetic, nuclear, and optical properties, stemming from its electronic structure and position in the lanthanide series, provide a foundation for advanced research in areas such as quantum computing, magnetic materials, nuclear technology, and laser development. aemree.comsfa-oxford.com

Methodological Frameworks and Interdisciplinary Approaches in this compound Studies

Research involving this compound employs a variety of methodological frameworks and often benefits from interdisciplinary approaches. Methodological frameworks in chemistry provide the underlying principles guiding research design and data analysis. oup.com.au For this compound studies, these frameworks are often rooted in analytical chemistry for separation and characterization, physical chemistry for understanding its properties, and synthetic chemistry for creating new this compound compounds and materials.

Given this compound's diverse properties and potential applications, interdisciplinary collaboration is crucial. Research on this compound-based materials for quantum computing, for instance, requires expertise spanning chemistry, physics, and materials science. aemree.comsfa-oxford.com The development of this compound-doped lasers for medical applications involves chemists, physicists, and medical professionals. sfa-oxford.com Studies on the use of radioactive this compound isotopes in nuclear medicine necessitate collaboration between radiochemists, nuclear physicists, and medical researchers. nih.govnih.govacs.org

Specific techniques used in this compound studies include spectroscopic methods (such as absorption and emission spectroscopy) to study its electronic transitions and optical properties, magnetic measurements (like magnetometry and neutron diffraction) to investigate its magnetic ordering, and various diffraction techniques (such as X-ray diffraction) to determine the crystal structures of this compound compounds. aip.org Synthesis of new this compound-containing materials, such as metal-organic frameworks (MOFs), involves techniques from synthetic chemistry and materials science, often coupled with characterization methods like X-ray phase analysis, electron microscopy, and spectroscopy. researchgate.netmdpi.comresearchgate.net The study of this compound's behavior in solution and its reactions with various reagents utilizes standard wet chemistry techniques and analytical methods.

Key Paradigms and Emerging Research Directions in this compound Chemistry and Materials Science

Key paradigms in this compound chemistry and materials science revolve around leveraging its unique properties for advanced applications. One prominent paradigm focuses on exploiting its high magnetic moment in the development of novel magnetic materials and for fundamental studies of magnetism at the atomic scale. aemree.comsfa-oxford.com Another significant area is the utilization of its optical properties in lasers and phosphors. aemree.comwikipedia.org The neutron absorption cross-section of certain this compound isotopes is central to their application in nuclear reactors and medical radioembolization techniques. ebsco.comaemree.comnih.govnih.gov

Emerging research directions are pushing the boundaries of this compound's potential. Research into this compound-based materials for quantum computing is a rapidly developing field, exploring the possibility of using single this compound atoms as qubits due to their magnetic properties. aemree.comsfa-oxford.com The synthesis and characterization of this compound-containing metal-organic frameworks (Ho-MOFs) are gaining traction, with investigations into their potential applications in gas storage, catalysis, and as components in advanced membranes. researchgate.netmdpi.comresearchgate.net Studies are also exploring the use of this compound oxide nanoparticles in various applications, including catalysis and potentially in biomedical fields, although further research is needed on their biological potential and toxicity. rsc.org The radioactive isotope this compound-166 is being actively researched for its use in radioembolization therapy for liver cancer, offering both therapeutic beta emission and imaging capabilities via gamma emission and MRI. nih.govnih.govacs.org Ongoing research in this area focuses on refining dosimetric models and exploring combination therapies. nih.gov

These emerging directions highlight a shift towards nanoscale materials, quantum technologies, and targeted therapeutic applications, all driven by the distinctive chemical and physical attributes of this compound.

Data Tables

PropertyValueUnitSource
Atomic Number67- wikipedia.orgsamaterials.com
Standard Atomic Weight164.930329 ± 0.000005 g/mol wikipedia.org
Electron Configuration[Xe] 4f¹¹ 6s²- wikipedia.orgchemlin.orgtestbook.com
Melting Point1474°C azom.com
Boiling Point2700°C azom.com
Density (at room temp)8.79g/cm³ azom.com
Oxidation State (Common)+3- ebsco.comscienceinfo.comchemlin.org
Electronegativity (Pauling)1.23- wikipedia.orgchemlin.org
Crystal StructureHexagonal Close-Packed (hcp)- wikipedia.orgbritannica.com
Magnetic Ordering (below 133 K)Antiferromagnetic, Ferrimagnetic- britannica.com
Magnetic MomentHighest of any natural element- ebsco.comthermofisher.com

Detailed Research Findings

this compound-166 (¹⁶⁶Ho) radioembolization is being investigated as a feasible and safe treatment option for hepatocellular carcinoma (HCC), showing promising tumor response rates and acceptable toxicity profiles in clinical studies. nih.govnih.gov

Research on Ho-MOFs demonstrates their potential as modifiers for polymeric membranes, leading to improved flux and rejection coefficients for certain dyes. researchgate.netmdpi.com

Studies on this compound oxide nanoparticles fabricated using bioreduction methods suggest potential biomedical applications, although further research on toxicity is recommended. rsc.org

Investigations into the helimagnetic phases of this compound using neutron diffraction and thermal expansivity measurements provide insights into its complex magnetic behavior at different temperatures and magnetic fields. aip.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula Ho B1197479 Holmium CAS No. 7440-60-0

Properties

IUPAC Name

holmium
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InChI

InChI=1S/Ho
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KJZYNXUDTRRSPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Ho]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

Ho
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DSSTOX Substance ID

DTXSID3064699
Record name Holmium
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Molecular Weight

164.93033 g/mol
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Physical Description

Metal; Crystals; Yellow-green salts; [Merck Index] Soft and malleable, bright-silver metal; oxidizes in moist air and elevated temperature; [Reference #1]
Record name Holmium
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CAS No.

7440-60-0, 13598-41-9
Record name Holmium
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Record name Holmium hydride (HoH3)
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Advanced Synthetic Chemistry of Holmium Containing Systems

Precision Synthesis of Holmium Coordination Complexes and Organometallic Compounds

Precision synthesis in this compound chemistry involves the deliberate design of ligands and the careful execution of synthetic pathways to control the coordination environment around the this compound ion, thereby tuning the properties of the resulting complex.

Ligand Design Strategies for Tunable this compound Complexes

Ligand design is paramount in tailoring the properties of this compound complexes. Strategies involve modifying the steric and electronic properties of ligands to influence their binding to the this compound center numberanalytics.com. The choice of ligand can dictate the coordination number and geometry around the Ho³⁺ ion, which is typically surrounded by nine water molecules in solution wikipedia.org.

For instance, the design of hexacluster-based metal-organic frameworks (MOFs) allows for higher this compound content within the framework structure rsc.org. The use of fluorinated modulators in synthesis can lead to the formation of cubic crystals containing larger metal clusters, specifically Ho₆(X)₈(–COO)₁₂ where X represents OH⁻ or F⁻ rsc.org. These clusters are bridged by OH⁻ or F⁻ ions rsc.org. Another approach involves using ligands with specific functional groups, such as carboxylate or pyridyl groups, to direct the assembly of this compound-organic coordination networks on surfaces researchgate.net. The use of hydroxypyridinone (HOPO) ligands has been shown to enhance chelation for lanthanide ions like this compound, allowing for tailored magnetic and luminescent properties in resulting materials acs.org.

Solution-Phase Synthetic Pathways for Molecular this compound Species

Solution-phase synthesis is a common approach for preparing molecular this compound complexes. These methods typically involve the reaction of a this compound salt with a designed organic ligand in a suitable solvent.

One example is the synthesis of trivalent this compound(III) complexes with thymoquinone (B1682898) (TQ). This involves adding a methanolic solution of a this compound salt to a magnetically stirred methanolic solution of TQ, followed by refluxing ajol.info. Another pathway involves the synthesis of a this compound(III) compound by mixing this compound(III) oxide with sulfuric acid and deionized water, followed by heating to obtain a clear solution containing Ho ions mdpi.com. This solution can then be used for further reactions to form this compound-containing compounds. Solution-phase synthesis techniques, including segment and sequential strategies, are also employed in the synthesis of peptides and proteins, which can potentially be modified to incorporate this compound-containing moieties nii.ac.jp, slideshare.net.

Solid-State Synthesis of this compound-Containing Extended Frameworks

Solid-state synthesis techniques are crucial for the formation of extended this compound-containing frameworks, such as metal-organic frameworks (MOFs) and coordination polymers. These methods often involve hydrothermal or solvothermal reactions.

Hydrothermal methods, which involve heterogeneous reactions in aqueous solvents under high pressure and temperature, have been used to synthesize Ho(III)-based MOFs, such as the complex with 5-sulfosalicylic acid (5-SSA) dergipark.org.tr. Solvothermal synthesis, using organic solvents under similar conditions, is also employed. For instance, this compound-containing MOFs have been synthesized by reacting this compound nitrate (B79036) with benzenecarboxylic acids in ethanol (B145695) within a steel autoclave at elevated temperatures mdpi.com. The reaction of this compound(III) and 3,3′,5,5′-azobenzenetetracarboxylate (H₄abtc) has yielded two new three-dimensional MOFs: a microporous binuclear Ho(III) MOF ([Ho₂(abtc)₁.₅(DMF)₄]·DMF) and a hexacluster-based MOF ([Ho₆(abtc)₃(μ₃-X)₈]·DMA, where X = OH⁻/F⁻) rsc.org, rsc.org. The synthesis of this compound(III) succinate (B1194679) hydrate (B1144303) frameworks has been investigated using both hydrothermal and non-hydrothermal methods, showing that the synthesis conditions affect the resulting framework structure enpress-publisher.com. Solid-phase synthesis, where a peptide is anchored to an insoluble polymer, is a technique widely used in peptide synthesis bachem.com, and analogous approaches could potentially be explored for the solid-state assembly of certain this compound-containing structures.

Nanomaterials Engineering with this compound

Engineering nanomaterials with this compound involves the controlled synthesis of this compound-containing nanoparticles and nanocrystals, as well as their subsequent surface functionalization and hybridization to tailor their properties and functionalities.

Controlled Synthesis of this compound Oxide and this compound-Doped Nanocrystals

Controlled synthesis is essential for producing this compound oxide (Ho₂O₃) and this compound-doped nanocrystals with specific sizes, shapes, and compositions. Various methods have been developed for this purpose.

This compound oxide nanoparticles can be synthesized through techniques such as thermal decomposition, hydrothermal methods, sonochemical processes, electrochemical deposition, precipitation, and vacuum sintering researchgate.net. Abdusalyamova et al. synthesized nanocrystalline this compound oxide powders (6 to 16 nm) using acetate (B1210297) and carbamide routes at temperatures between 600 and 700 °C, utilizing precursors like this compound chloride, this compound acetate, and a this compound complex containing carbamide whiterose.ac.uk, researchgate.net. Mortazavi-Derazkola synthesized this compound oxide ceramic nanostructures (20-40 nm) via thermal decomposition at 600 °C whiterose.ac.uk. A simple precipitation technique applying chemical bath deposition has also been used to prepare Ho₂O₃ nanocrystals, with reaction temperature influencing morphology, structure, and optical properties researchgate.net. Biosynthesis using aqueous extracts, such as Hyphaene thebaica extracts, has been explored as an environmentally friendly method for fabricating Ho₂O₃ nanoparticles (6–12 nm) researchgate.net.

This compound doping of other nanomaterials, such as iron oxide and ZnO nanoparticles, is also a key area. Ho(III)-doped iron oxide nanoparticles have been prepared using modified co-precipitation methods, involving the preparation of this compound- or iron-oleate precursors that are later transformed into nanocrystals nih.gov, mdpi.com. The concentration of Ho(III) dopant influences the magnetic properties and can affect the size and shape of the resulting nanoparticles; a critical this compound content around 5% was found to yield uniformly shaped grains in one study mdpi.com, researchgate.net. Sol-gel methods have been used to synthesize Ho³⁺-doped ZnO nanocrystals (4–8 nm), where the addition of Ho³⁺ dopants influenced the morphology and luminescence properties semanticscholar.org. Enzymatic synthesis has also been reported for the production of Fe-Ho-O magnetic nanoparticles mdpi.com.

Here is a table summarizing some synthesis methods and resulting nanoparticle characteristics:

MaterialSynthesis Method(s)Typical Size Range (nm)NotesSource(s)
This compound Oxide (Ho₂O₃)Acetate route, Carbamide route, Thermal decomposition, Precipitation, Chemical Bath Deposition, Biosynthesis6–40Size and morphology influenced by precursors and temperature. whiterose.ac.uk, researchgate.net, researchgate.net
Ho-doped Iron OxideModified co-precipitationNot specified (nanoparticles)Ho concentration affects magnetic properties, size, and shape. nih.gov, mdpi.com, researchgate.net, mdpi.com
Ho-doped ZnOSol-gel method4–8Ho doping influences morphology and luminescence. semanticscholar.org
Fe-Ho-O magnetic NPsEnzymatic synthesisNot specified (nanoparticles)Paramagnetic at 300 K, antiferromagnetic below 25 K. mdpi.com

Surface Functionalization and Hybridization of this compound Nanomaterials

Surface functionalization and hybridization are critical steps in tailoring the properties and enhancing the applicability of this compound nanomaterials. These processes involve modifying the nanoparticle surface with various molecules or integrating them with other materials.

Surface functionalized nanoparticles, such as this compound nanoparticles, can be designed to be preferentially adsorbed at interfaces using chemically bound polymers americanelements.com. This compound oxide nanoparticle dispersions are available with coated and surface-functionalized forms, utilizing solvents like water, ethanol, or mineral oil americanelements.com. Polyethylenimine (PEI) has been used as a surface-coating ligand for ultrasmall this compound oxide nanoparticles, impacting their colloidal stability and relaxivity acs.org, mdpi.com. PEI is advantageous due to its amphiphilic nature and numerous amine groups suitable for binding to nanoparticles mdpi.com. Other polymers like poly(acrylic acid-co-maleic acid) are also used for surface modification of nanoparticles mdpi.com.

Hybridization of this compound nanomaterials can involve integrating them with other materials or structures. For example, nanosized Mn oxide supported by Ho oxide has shown catalytic activity researchgate.net. While the provided search results touch upon the hybridization of biological membranes and liposomes thno.org, and the hybridization of transition metal 3d states with substrate electrons mpg.de, specific examples of the hybridization of this compound nanomaterials with other inorganic or organic materials to form new functional hybrid structures, beyond doping or simple surface coating, are less detailed in the search results. However, the concept of creating multifunctional nanomaterials by combining different properties is a growing area of research mdpi.com.

Microemulsion and Sol-Gel Techniques for this compound Nanoparticle Fabrication

Microemulsion and sol-gel techniques are prominent wet-chemical approaches utilized in the synthesis of nanoparticles, including those containing this compound. The microemulsion method employs surfactants to create nanoscale reactors that control nucleation and crystal growth, often resulting in spherical, nearly monodispersed nanoparticles with diameters typically ranging between 10 and 25 nm. mdpi.com Water-in-oil microemulsions, also known as reverse micelles, are commonly used in this process. mdpi.com

The sol-gel method involves the hydrolysis and condensation of metal precursors, forming a colloidal solution (sol) of nanoparticles. This sol is then dried or "gelled" by solvent removal, leading to the formation of a 3D network. mdpi.com This technique offers good control over particle shape but can sometimes result in lower crystallinity compared to other methods. nih.gov The size of nanoparticles produced via the sol-gel method can often be tuned, with reported sizes for iron oxide nanoparticles synthesized this way ranging from 15 to 50 nm. mdpi.comnih.gov While the sol-gel method allows for simple dispersion in solvents due to hydrophilic ligands and high control over size and shape, it can be limited by the high cost of precursors and potentially lower yield compared to techniques like coprecipitation. mdpi.com

Research has explored the application of sol-gel methods for synthesizing this compound-doped materials. For instance, a novel method combining sol-gel auto-combustion with ultrasonic treatment has been developed for synthesizing this compound-doped strontium hexaferrite (SrFeHoO) with a narrow particle size distribution. researchgate.net This technique demonstrated an increased substitution limit of rare earth ions into hexaferrites and improved density. researchgate.net Characterization of these materials synthesized by sol-gel auto-combustion often involves techniques such as X-ray diffraction (XRD) to analyze crystal structure, unit cell volume, and lattice parameters, as well as field emission scanning electron microscopy (FESEM) and transmission electron microscopy (TEM) to study morphology, particle size distribution, and shape. researchgate.net

Growth of this compound-Based Thin Films and Heterostructures

The growth of this compound-based thin films and heterostructures is crucial for various applications, particularly in optics, electronics, and magnetics. Several deposition techniques are employed for this purpose, each offering distinct advantages in terms of film quality, composition control, and structure.

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) of this compound Compounds

Chemical Vapor Deposition (CVD) is a process where reactive species are generated in the gaseous phase and react on a heated substrate to deposit a solid material, such as a thin film. azonano.com Various forms of CVD exist, including atmospheric pressure CVD, metal organic CVD (MOCVD), and low-pressure CVD. azonano.com Metal-organic species are frequently used as precursors in MOCVD to form thin films of metal oxides, nitrides, and other compounds. azonano.com

Atomic Layer Deposition (ALD) is a specialized type of CVD that allows for atomic-scale control over film deposition. azonano.com In ALD, precursor gases are introduced into the reaction chamber alternately, undergoing self-limiting surface reactions. azonano.comgoogle.com This sequential process ensures that a precise amount of material is deposited during each cycle, leading to the formation of very smooth, uniform, dense, and low-defect thin films. azonano.com ALD is particularly attractive for depositing thin films with precise thickness control and excellent conformality, making it suitable for microelectronic device applications. azonano.comgoogle.com

For the deposition of rare earth metal oxide thin films, including those containing this compound, volatile organometallic compounds such as metal alkoxides, β-diketonates, alkyls, or cyclopentadienyls can be used as precursors in ALD and CVD processes. google.comgoogle.com Water, hydrogen peroxide, and ozone are common oxygen source materials in oxide ALD, although alcohols, oxygen, and nitrous oxide have also been used. google.com The growth rate in ALD is typically in the range of 0.1-2 Å per cycle, depending on the deposition temperature and source materials. google.com

Research has explored the ALD growth of this compound-containing thin films, such as this compound and titanium oxide nanolaminates. researchgate.net CVD and ALD processes are favored for their advantages in compositional controllability, excellent step coverage, suitability for large-volume production, and capability for hybrid integration. google.com

Pulsed Laser Deposition (PLD) and Sputtering of this compound-Containing Multilayers

Pulsed Laser Deposition (PLD) is a physical vapor deposition (PVD) technique used for growing thin films and multilayers of complex materials. vaccoat.comesrf.frwikipedia.org In PLD, a high-power pulsed laser beam is focused onto a target material in a vacuum chamber, causing the material to vaporize into a plasma plume. vaccoat.comwikipedia.org This plume then expands and deposits as a thin film on a substrate. vaccoat.comwikipedia.org PLD can be performed in ultra-high vacuum or in the presence of a background gas, such as oxygen, which is often used for depositing oxides to ensure proper oxygenation of the films. wikipedia.org

A key advantage of PLD is its ability to preserve the stoichiometry of the target material in the deposited film. vaccoat.comesrf.frwikipedia.org It also offers precise control over the growth rate by adjusting laser parameters, deposition time, and target-to-substrate distance. mdpi.com PLD is particularly effective for synthesizing thin films of complex compositions and creating multi-layered films by sequentially ablating different targets. vaccoat.comesrf.fr The technique allows for control over film thickness down to the atomic monolayer level by manipulating the number of pulses. vaccoat.com

Sputtering is another widely used PVD technique for depositing thin films. While the search results did not provide specific details on sputtering of this compound-containing multilayers, sputtering is a general method where atoms are ejected from a target material by bombardment with energetic ions and subsequently deposit onto a substrate. Like PLD, sputtering is used for creating thin films and multilayers. American Elements, for example, specializes in producing high purity this compound Oxide Shot and sputtering targets for PVD processes, including sputtering. americanelements.com

PLD and sputtering are both considered versatile deposition techniques in solid-state physics and analytical chemistry. azom.com They offer advantages in controlling film thickness, roughness, purity, crystallinity, and physical properties. azom.com

Research into Novel this compound Intermetallic Compounds and Alloys

Research into novel this compound intermetallic compounds and alloys is an active area driven by the unique physical and chemical properties that arise from the combination of this compound with other elements, particularly transition metals. Intermetallic compounds are distinct from random alloys due to their well-defined stoichiometry, atomic arrangement, and controlled crystal structure. rsc.org These ordered structures can lead to remarkably enhanced properties. rsc.org

Electrochemical synthesis in molten salts has been explored as a method for forming this compound intermetallic compounds with iron triad (B1167595) metals (nickel, cobalt, and iron). mdpi.com Studies have investigated the co-reduction of this compound and iron triad ions in chloride melts, leading to the formation of HoNi, HoCo, and HoFe intermetallic compounds. mdpi.com This electrochemical synthesis can occur in a kinetic regime, and the composition of the resulting intermetallic compounds is influenced by parameters such as current density, electrolytic bath composition, and electrolysis time. mdpi.com Characterization of these intermetallic compounds often involves techniques like X-ray diffraction analysis, scanning electron microscopy, and photon correlation spectroscopy. mdpi.com

The development of rare-earth metal alloys with iron triad metals has attracted significant interest due to their unique properties, including effective magnetic characteristics. mdpi.com Intermetallic compounds based on rare-earth and iron triad metals show promise for creating small, independent sources of constant magnetic fields. mdpi.com

Research also extends to the crystal structure and properties of novel ternary intermetallic compounds containing rare earth elements. While not specifically focused on this compound, studies on related rare earth intermetallics, such as RCoIn (where R is a rare earth), highlight the complex crystal structures and interesting features, such as the presence of In-In dumbbells. researchgate.net These studies contribute to the broader understanding of rare earth intermetallic chemistry and can inform research into this compound-containing systems.

The synthesis of intermetallic compounds can be achieved through various methods, including controlled colloidal synthesis, inorganic capsule synthesis, and layered double hydroxide (B78521) synthetic methods, with an emphasis on controlling composition, particle size, and morphology. rsc.org The study of the structure-property relationship in intermetallic compounds relies on a strong combination of experimental characterizations and theoretical calculations. rsc.org

Computational and Theoretical Investigations of Holmium Electronic and Magnetic Phenomena

Quantum Mechanical Simulations of Holmium Electronic Structure

Quantum mechanical simulations are essential for probing the electronic behavior of this compound, particularly the intricate nature of its 4f electrons. These calculations help elucidate oxidation states, the influence of relativistic effects, and how the surrounding crystal environment impacts the energy levels of the this compound ion.

Density Functional Theory (DFT) and Ab Initio Calculations of this compound Oxidation States

Density Functional Theory (DFT) and ab initio methods are widely used to investigate the electronic structure and predict the stability of different oxidation states in this compound compounds. These computational techniques can provide insights into the distribution of electrons and the character of orbitals involved in bonding.

Studies employing DFT have been utilized to examine the electronic structure of this compound in various environments, including endohedral fullerenes like Ho@C₂₀, Ho³⁺@C₂₀, Ho@C₆₀, Ho³⁺@C₆₀, Ho@C₇₀, Ho³⁺@C₇₀, Ho@C₇₈, Ho³⁺@C₇₈, Ho@C₈₂, and Ho³⁺@C₈₂. These calculations considered the particular electronic structure of this compound, often using a semi-core pseudopotential approximation. nih.gov The results indicated that the aromaticity of the fullerene cage is reduced when a neutral this compound atom is introduced, while encapsulating a Ho³⁺ cation increases the aromaticity of the carbon cage. nih.gov

Ab initio calculations, including those employing the full relativistic full potential local orbital method within the local density approximation, have been applied to study the electronic and magnetic properties of alloys such as HoNiSn. icm.edu.pl These calculations have explored different crystallographic structures, including orthorhombic TiNiSi-type and hexagonal ZrNiAl-type structures, and have also investigated the effect of hydrogenation on the electronic structure of HoNiSnH₀.₆₆. icm.edu.pl The calculations showed that in both structures, the Fermi level is located at the 4f peak of Ho, with modifications observed in the 3d peaks from nickel atoms below the Fermi energy. icm.edu.pl Hydrogenation was found to increase the density of states at the Fermi level. icm.edu.pl

High-level ab initio calculations have also been reported for complexes formally containing divalent lanthanides, including [HoO]. nih.gov These studies suggest that divalent lanthanides can exhibit strong magnetic anisotropy. nih.gov Further ab initio and DFT calculations on species like Ho²⁺ have indicated that their highest occupied molecular orbitals (HOMOs) are largely 5d(z²) in character, supporting 4f¹⁰5d¹ ground-state configurations. nih.gov Investigations into molecular complexes formally containing Ln(II) ions, such as [K(2.2.2-cryptand)][Ln(C₅H₄SiMe₃)₃], have utilized DFT calculations to evaluate their electronic structure and oxidation states. nih.gov, osti.gov For Ho(C₅H₄SiMe₃)₃¹⁻, these studies suggest a 4fⁿ 5d¹ configuration rather than the more typical 4fⁿ⁺¹ 5d⁰ configuration for Ln(II) ions, attributed to a shielded 5d-orbital in the C₃h-symmetric ligand environment. osti.gov

DFT calculations have also been used to study the surface electronic structure of this compound silicides grown on Si(111), comparing calculated density of states with experimental data from techniques like metastable de-excitation spectroscopy (MDS) and ultraviolet photoemission spectroscopy. uq.edu.au, aps.org, uq.edu.au Good agreement has been found between calculated and experimental density of states for the Si(111)-1x1-Ho structure. uq.edu.au, aps.org, uq.edu.au

Relativistic Effects in this compound Systems: Theoretical Treatment

Relativistic effects are significant in heavy elements like this compound due to the high speed of electrons near the nucleus. Theoretical treatments incorporating relativistic effects are crucial for accurate descriptions of this compound's electronic structure and properties.

Relativistic wave functions have been used in theoretical studies evaluating cross sections for L electron ionization in this compound by incident heavy, charged particles. aps.org These calculations are compared with experimental data to assess the influence of relativistic treatments. aps.org

In the context of electron capture in ¹⁶³this compound, which is relevant for determining neutrino mass, a completely relativistic treatment of overlap and exchange corrections is employed. arxiv.org This approach accounts for the probability of electron capture from p₁/₂ states, which is a relativistic effect, and the increase in electron probability at the nucleus due to relativistic contraction. arxiv.org

Relativistic effects are also inherently included in some computational methods used for this compound systems. For example, the Stuttgart-Dresden relativistic effective core potential (ECP) is used in quantum chemical calculations for molecules containing this compound, explicitly considering the 4f, 5s, 5p, 5d, and 6s orbitals. aip.org This ECP accounts for the relativistic and shell structure effects, such as d-orbital contraction. aip.org

Furthermore, fully relativistic methods are applied in solid-state calculations involving this compound, particularly for determining electronic ground states and magnetic properties like magnetocrystalline anisotropy energy. researchgate.net These methods often utilize the Kohn-Sham approach within relativistic DFT. researchgate.net The zeroth-order regular approximation (ZORA) is another method used to treat dominant relativistic effects in DFT calculations of structural, electronic, and optical properties of complexes. researchgate.net

Crystal Field Theory Applications to this compound Ion Splitting

Crystal Field Theory (CFT) is a theoretical model used to describe the splitting of the energy levels of a metal ion due to the electrostatic interactions with the surrounding ligands or crystal lattice. For this compound, with its partially filled 4f shell, CFT is important for understanding the magnetic anisotropy and the behavior of the Ho³⁺ ion in different crystalline environments.

Calculations based on crystal-field parameters (CFP) derived from optical studies have been performed to determine magnetic properties such as principal magnetic susceptibilities (Kjats:sub|| and Kjats:sub⊥), their anisotropies (Kjats:sub|| - Kjats:sub⊥), average values, g values, the crystal-field splitting of the ground jats:sup5Ijats:sub8 term, and Schottky specific heat for this compound compounds like Ho(OH)₃, Ho(ES)₃, and HoCl₃. aps.org, aps.org These studies have shown that magnetic anisotropy is particularly sensitive to the values of the CFP. aps.org, aps.org

The crystal field environment plays a significant role in determining the magnetic anisotropy of trivalent lanthanide complexes, including those containing Ho(III). nih.gov, rsc.org Theoretical models accounting for the crystal field are crucial for understanding the slow magnetic relaxation observed in some this compound-containing single-molecule magnets. rsc.org The axial crystal field in certain pentagonal-bipyramidal Ho(III) complexes has been shown to provide an environment that supports axial anisotropy. rsc.org

The complex electronic structure of this compound, particularly its large magnetic dipole moment, makes it an interesting candidate for investigating anisotropic interactions, which are influenced by the crystal field. researchgate.net Theoretical models incorporating crystal field effects are essential for describing the magnetic behavior of this compound in various materials. researchgate.net

Computational Modeling of this compound Magnetic Properties

Computational modeling is extensively used to investigate the diverse and often complex magnetic properties of this compound, ranging from fundamental exchange interactions to dynamic spin behavior.

Exchange Interactions and Magnetic Anisotropy in this compound-Based Materials

Exchange interactions, such as the RKKY interaction in rare-earth metals, and magnetic anisotropy are key factors determining the magnetic structures and behavior of this compound and its compounds. Computational models are vital for understanding and quantifying these interactions.

The RKKY interaction, mediated by the polarization of conduction electrons, is the dominant exchange mechanism in heavy rare-earth lanthanides like this compound, leading to indirect exchange between localized 4f moments. ufrn.br The interplay between this long-range interaction and anisotropic and magnetocrystalline effects results in complex magnetic ordering, including helical and helifan structures, observed in bulk this compound and thin films. ufrn.br, mdpi.com Computational studies investigate the influence of surface effects and film thickness on these magnetic phases, showing that surface spins can align more easily with the easy axis of hexagonal anisotropy due to reduced exchange fields. ufrn.br

Magnetic anisotropy, describing the dependence of magnetic properties on direction, is crucial for the behavior of this compound in various materials, including single-molecule magnets. nih.gov, rsc.org High-level ab initio calculations are used to study magnetic anisotropy in divalent and trivalent this compound complexes. nih.gov, rsc.org Experimental techniques like polarized neutron diffraction are combined with theoretical analysis to determine atomic magnetic anisotropy in Ho(III) complexes. rsc.org

Theoretical studies also analyze the influence of electronic structure on the magnetic properties of rare-earth elements like this compound, highlighting the role of unpaired electrons in the 4f orbitals. researchgate.net The anisotropic magnetic properties are often found to be of single-ion origin, and low-symmetry crystal-field interactions (high-order charge multipolar interactions) are important for describing the magnetic properties of 4f compounds. researchgate.net

In Ho-doped MoS₂ sheets, DFT calculations combined with RKKY theory are used to study magnetism and electronic properties, predicting strong magnetism and potential for room-temperature magnetic semiconducting behavior. arxiv.org The calculations indicate that occupied Ho 4f orbitals are highly spin-polarized and deeply buried below the Fermi level. arxiv.org

Spin Dynamics Simulations in this compound Compounds

Spin dynamics simulations are employed to study the time-dependent behavior of magnetic moments in this compound systems, providing insights into relaxation processes and ultrafast demagnetization.

Atomistic spin dynamics simulations are used to investigate ultrafast demagnetization dynamics in antiferromagnetic this compound after femtosecond optical excitation. psi.ch, arxiv.org These simulations, often coupled with temperature models, can selectively probe the dynamics of itinerant 5d and localized 4f electronic subsystems, revealing strong intra-atomic 4f-5d exchange coupling. psi.ch, arxiv.org The simulations suggest that the loss of magnetic order occurs via a spin-flip process. psi.ch

Simulations are also used to study spin dynamics in specific this compound compounds, such as spin ice materials like Ho₂Ti₂O₇. ucl.ac.uk These simulations can be compared with experimental data, such as specific heat measurements, to understand the dynamics of spin correlations. ucl.ac.uk Differences in spin dynamics between this compound and Dysprosium-based compounds can be explored through simulations, considering factors like the influence of nuclear spin. nist.gov

Computational modeling of spin dynamics is also relevant in the context of single magnetic atoms and molecular magnets containing this compound, particularly for understanding and potentially controlling their magnetic moments for applications in data storage and quantum computing. icmol.es, scitechdaily.com, researchgate.net Simulations based on experimentally derived spin Hamiltonian parameters can be used to model system dynamics and explore the feasibility of implementing quantum gates. icmol.es

The study of field-induced spin dynamics in compounds like Ho-Ir and Ho-oxide is also a subject of intensive research, often involving theoretical modeling to understand the observed behavior. researchgate.net Large-scale spin-dynamics simulations can support the understanding of phenomena like collective antiferromagnetic domain wall motions. researchgate.net

Prediction of Magnetocaloric Effects in this compound Alloys and Compounds

The magnetocaloric effect (MCE) is a phenomenon where a material exhibits a temperature change upon exposure to a changing magnetic field. Materials with significant MCE are promising for magnetic refrigeration technology, which offers potentially higher energy efficiency and environmental friendliness compared to conventional gas-compression systems. nih.govrsc.org this compound and its compounds are of particular interest due to the large magnetic moment of the this compound ion (Ho³⁺), which can contribute significantly to the MCE. nih.govbohrium.com

Computational and theoretical studies play a crucial role in identifying and optimizing this compound-based materials for magnetocaloric applications. First-principles calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and magnetic properties of this compound alloys and compounds. nih.gov These calculations can provide parameters for theoretical models, such as the mean-field theory, which are then used to predict magnetothermal characteristics like magnetization, magnetic heat capacity, and the isothermal change in entropy (ΔSm). nih.gov

Studies on compounds like HoFe₃ have employed two-sublattice mean-field models and DFT calculations to analyze their magnetothermal properties and MCE as a function of temperature and magnetic field. nih.gov These investigations have shown that HoFe₃ is a ferrimagnetic compound with a compensation point and a Curie temperature, and the calculations predict the magnetic entropy change. nih.gov The high magnetic moment of this compound is considered a key factor contributing to the MCE in such compounds. bohrium.com

Research also extends to more complex systems like double perovskites, such as Ho₂NiMnO₆ and Ho₂CoMnO₆. Computational studies, often combined with experimental work, explore the magnetocaloric properties of these materials. rsc.orgsemanticscholar.org The presence of the Griffiths phase, influenced by factors like B-site lattice distortion due to the smaller radius of the rare earth Ho atom, has been investigated in these compounds, and its impact on MCE analyzed. rsc.orgsemanticscholar.org Theoretical predictions for effective magnetic moments in these double perovskites have shown consistency with experimental values. rsc.orgsemanticscholar.org

The prediction of MCE in this compound-substituted compounds, such as this compound-substituted dysprosium iron garnet, is also an area of computational investigation for magnetic refrigeration applications. researchgate.net Theoretical approaches derived from integrating Landau theory with other methods are used to estimate critical exponents and simulate isothermal entropy change curves under varying magnetic fields. researchgate.net

While specific data tables for predicted MCE values across a range of this compound alloys and compounds from computational studies are extensive in the literature, a representative example from theoretical calculations on HoFe₃ illustrating the predicted magnetic entropy change is shown below:

CompoundApplied Field (kOe)Predicted Maximum -ΔSm (J/mol·K)Theoretical Method
HoFe₃30~0.12Mean Field Theory nih.gov
HoFe₃60N/A (Calculated up to 60 kOe)Mean Field Theory nih.gov

Note: The table presents a specific result from one theoretical study and maximum values can vary depending on the applied field and the specific theoretical model and parameters used.

These computational efforts provide valuable insights into the potential of various this compound-containing materials for magnetic refrigeration and guide experimental synthesis and characterization.

Molecular Dynamics and Monte Carlo Simulations of this compound Systems

Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful computational tools used to study the behavior of systems at the atomic and molecular level. For this compound, these techniques provide insights into its interactions in different environments, including solutions and thin films.

Solvent-Holmium Ion Interactions in Solution Chemistry

Understanding the behavior of this compound ions in solution is crucial for various applications, including separation processes and the development of new materials. This compound in aqueous solution typically exists as the trivalent ion, Ho³⁺, surrounded by water molecules in a hydration shell. wikipedia.orgwikipedia.org Computational methods like Molecular Dynamics simulations are employed to investigate the structure and dynamics of these hydration shells and the interactions between this compound ions and solvent molecules. diva-portal.orgrsc.orgresearchgate.net

MD simulations can provide detailed information about the coordination number of this compound ions (the number of solvent molecules in the first hydration shell), the distances between the ion and solvent atoms, and the dynamics of solvent exchange. While experimental methods like X-ray absorption spectroscopy (XAS) and Nuclear Magnetic Resonance (NMR) can provide some structural information, MD simulations offer a complementary approach to visualize and analyze these interactions at a microscopic level. wikipedia.orgacs.org

Studies using MD simulations have investigated the influence of counterions on the hydration structure of lanthanide ions, including dysprosium (Dy³⁺), which is adjacent to this compound in the periodic table and often studied alongside it due to similar properties. acs.org These studies show that counterions can affect the hydrogen bond dynamics in the first solvation shell of the lanthanide ions. acs.org The strength of the bonds between the metal ion and water molecules is influenced by the charge density of the ion. wikipedia.orgacs.org

While specific MD simulation data for this compound ion hydration structure (like coordination numbers and bond distances) might be scattered across various studies focusing on different aspects or solution compositions, the general approach involves simulating the motion of ions and solvent molecules based on interatomic forces, allowing for the analysis of structural and dynamic properties of the solvation shell.

Lattice Dynamics and Phonon Studies in this compound Compounds

Lattice dynamics is the study of the vibrations of atoms within a crystal lattice, and these vibrations are quantized as phonons. Understanding the lattice dynamics and phonon properties of this compound compounds is important for comprehending their thermal, electronic, and magnetic behaviors. Computational methods, particularly those based on DFT, are widely used to calculate phonon dispersion curves and phonon density of states. dergipark.org.tr

Studies on the lattice dynamics of this compound metal have been conducted using techniques like slow-neutron inelastic scattering, and the experimental data has been fitted with theoretical models such as the Born-von Kármán force model to determine phonon frequencies and calculate properties like lattice specific heat. aps.org

For this compound compounds, computational studies investigate lattice dynamical properties to understand their stability and how atomic vibrations influence other characteristics. For example, studies on rare earth magnesium alloys like HoMg have utilized DFT to calculate phonon dispersion curves and density of states, supporting the dynamical stability of these compounds in certain crystal phases. dergipark.org.tr The mass difference between the rare earth atom and magnesium can lead to a band gap between acoustic and optical phonon regions. dergipark.org.tr

Phonon studies are also relevant in the context of spin-phonon coupling, which plays a role in the magnetic relaxation of materials, including molecular magnets containing this compound ions. acs.org Theoretical studies in this area aim to understand how vibrations in the molecular lattice couple with the electron spin states of the this compound ion, influencing magnetic properties like relaxation times. acs.orgrsc.org Low-phonon energy host materials are often sought for applications like mid-IR lasers where non-radiative decay through multiphonon relaxation needs to be minimized, and phonon studies help in characterizing these materials. osti.govspiedigitallibrary.org

Computational studies on the structural and lattice-dynamical properties of rare earth sesquioxides, including this compound oxide (Ho₂O₃), under pressure have been performed using ab initio theoretical calculations. acs.org These studies predict phase transition pressures and bulk moduli and use lattice-dynamics calculations to assign experimental phonon modes. acs.org

Computational and theoretical investigations of this compound continue to provide fundamental insights into its complex electronic and magnetic properties, paving the way for the design and development of new materials with tailored functionalities for various technological applications.

Advanced Spectroscopic Characterization of Holmium Containing Materials

Synchrotron-Based X-ray Spectroscopy of Holmium

Synchrotron radiation offers high-intensity, tunable X-ray beams with specific polarization properties, enabling detailed investigations of material properties at the atomic and electronic levels. X-ray absorption spectroscopy (XAS) is a key technique employed, which involves measuring the absorption of X-rays as a function of energy. Features in the XAS spectrum, particularly near the absorption edges of an element, provide information about its electronic state and local atomic structure.

X-ray Absorption Near Edge Structure (XANES) for this compound Oxidation State Determination

The X-ray Absorption Near Edge Structure (XANES) region of an XAS spectrum, typically extending up to approximately 50 eV above the absorption edge, is highly sensitive to the electronic state and local symmetry of the absorbing atom. libretexts.org The position and shape of the absorption edge are directly influenced by the oxidation state of the element. quora.comramartipublishers.com Changes in oxidation state alter the core-level binding energies and the density of unoccupied states, leading to shifts in the edge position and modifications in the spectral features. quora.com

For this compound, XANES can be used to determine its oxidation state in various compounds. By comparing the Ho absorption edge features in a sample to those of well-characterized this compound standards with known oxidation states (e.g., Ho³⁺ in Ho₂O₃), researchers can identify the oxidation state of this compound in the material under investigation. nih.govwikidata.orgamericanelements.comereztech.comnih.gov While Ho primarily exists in the +3 oxidation state, studies have explored the possibility of other oxidation states, such as +2, in specific molecular complexes, and XANES has been utilized in such investigations. osti.govacs.org

Extended X-ray Absorption Fine Structure (EXAFS) for this compound Local Structure

The Extended X-ray Absorption Fine Structure (EXAFS) region lies beyond the XANES region, typically from about 50 eV to 1000 eV above the absorption edge. libretexts.org This region exhibits oscillations due to the scattering of the emitted core photoelectron by the atoms surrounding the absorbing atom. Analysis of these oscillations provides detailed information about the local atomic structure around the this compound atom, including the types of neighboring atoms, their distances, and their coordination numbers. libretexts.org

EXAFS is particularly valuable for studying the local environment in both crystalline and amorphous this compound-containing materials. libretexts.orgosti.gov By fitting the experimental EXAFS data to theoretical models, parameters such as bond lengths and coordination numbers for the shells of neighboring atoms around this compound can be determined. libretexts.orgresearchgate.net For example, EXAFS has been used to characterize the local structure around Ho in complex oxides like (La₁₋ₓHoₓ)₂/₃Ca₁/₃MnO₃, revealing changes in bond lengths and Debye-Waller factors with varying this compound concentration. icm.edu.pl These structural changes were correlated with macroscopic properties like the Curie temperature. icm.edu.pl

X-ray Magnetic Circular Dichroism (XMCD) for this compound Magnetic Moments

X-ray Magnetic Circular Dichroism (XMCD) is a powerful synchrotron-based technique that provides element-specific information about the magnetic properties of a material. esrf.fr XMCD measures the difference in absorption of left and right circularly polarized X-rays at the absorption edge of a specific element in the presence of a magnetic field. This difference is directly proportional to the projection of the element's magnetic moment onto the direction of the X-ray beam. aps.org

For this compound, XMCD at the Ho M₄,₅ or L₂,₃ edges can be used to determine its contribution to the total magnetization and to separate the orbital and spin components of the magnetic moment through the application of sum rules. esrf.fraps.org This is particularly important for rare earth elements like this compound, where the orbital magnetic moment plays a significant role due to the localized 4f electrons. esrf.frresearchgate.net XMCD studies on this compound have provided insights into its magnetic behavior in various forms, including thin films and single atoms, demonstrating its large magnetic dipole moment and investigating its stability. researchgate.netaip.orgesrf.fr XMCD can also reveal element-specific hysteresis loops, shedding light on magnetic anisotropy. researchgate.net

Neutron Scattering Studies of this compound Magnetic and Lattice Dynamics

Neutron scattering is a versatile technique that utilizes the wave nature of neutrons to probe the structure and dynamics of materials. Neutrons interact with both the atomic nuclei and the magnetic moments of unpaired electrons, making them ideal for studying both crystallographic and magnetic structures, as well as lattice and spin dynamics. oxfordneutronschool.org

Elastic Neutron Scattering for Magnetic Structure Determination

Elastic neutron scattering involves scattering events where there is no energy transfer between the neutron and the sample. By analyzing the angles and intensities of the scattered neutrons, the time-averaged structure of the material can be determined. For magnetic materials like this compound, elastic neutron scattering is a primary tool for determining the magnetic structure, including the arrangement and orientation of magnetic moments in the ordered state. oxfordneutronschool.orgcapes.gov.braip.org

This compound metal exhibits complex magnetic structures that evolve with temperature, including a helical structure and a conical phase. capes.gov.braip.orgaps.org Elastic neutron scattering studies on single-crystal this compound have been crucial in mapping out these magnetic phases and determining parameters such as the interlayer turn angle in the helical phase and the ferromagnetic component in the conical phase. capes.gov.braip.orgaps.org These studies have revealed features like spin discommensurations and bunching of moments around easy axes. capes.gov.braip.org Elastic neutron scattering has also been used to investigate the magnetic structures of this compound compounds, such as this compound orthoferrite (HoFeO₃) and this compound phosphide (B1233454) (HoP). researchgate.net

Inelastic Neutron Scattering for Spin Wave and Phonon Excitations

Inelastic neutron scattering involves scattering events where there is an energy transfer between the neutron and the sample. This technique is used to study the dynamic properties of materials, specifically the collective excitations such as phonons (lattice vibrations) and spin waves (magnons). ornl.govnist.govepj-conferences.org

For this compound, inelastic neutron scattering provides valuable information about its magnetic and lattice dynamics. Studies have investigated the spin wave excitations in different magnetic phases of this compound metal, such as the spiral and conical phases. researchgate.netresearchgate.net By measuring the energy and momentum transfer of the scattered neutrons, the spin wave dispersion relation can be determined, providing insights into the magnetic interactions (e.g., exchange interactions) within the material. researchgate.net Inelastic neutron scattering has also been used to study crystal field excitations in this compound compounds like this compound orthoferrite (HoFeO₃), which are related to the local electronic environment of the Ho³⁺ ion and influence the magnetic anisotropy. researchgate.netresearchgate.netansto.gov.aurmit.edu.au The technique can distinguish between spin waves and phonons based on their different dependencies on momentum transfer. ornl.gov

Electron Paramagnetic Resonance (EPR) and Ferromagnetic Resonance (FMR) of this compound Centers

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying materials with unpaired electrons. For this compound, the Ho³⁺ ion has a 4f¹⁰ configuration, which gives rise to a J = 8 ground state multiplet. This ground state is highly susceptible to crystal field effects, which can split the degenerate energy levels. EPR is particularly useful for probing the lowest-lying energy levels and determining the local symmetry and parameters of the crystal field around the Ho³⁺ ion.

Multi-frequency continuous-wave EPR studies have been reported for mononuclear Ho³⁺ single-molecule magnets (SMMs) encapsulated in polyoxometalate cages. These studies reveal a significant magnetic anisotropy due to the splitting of the J = 8 ground state in the ligand field. High-frequency EPR at 50.4 GHz shows a highly anisotropic eight-line spectrum. rsc.org This spectrum corresponds to transitions within the lowest mJ = ±4 doublet, which is split by a strong hyperfine interaction with the ¹⁶⁵Ho nucleus (I = 7/2, 100% natural abundance). rsc.orgresearchgate.netrsc.org X-band EPR studies also indicate an appreciable tunneling gap between the mJ = ±4 doublet states with the same nuclear spin projection, leading to a non-linear field dependence of the spectrum at low frequencies. rsc.org

Advanced Optical Spectroscopy of this compound Luminescence

Optical spectroscopy is extensively used to investigate the electronic transitions and luminescence properties of Ho³⁺ ions, which exhibit characteristic sharp and narrow spectral lines due to the shielded nature of the 4f electrons. aip.org this compound-doped materials are known for emissions across a wide spectral range, from the visible to the mid-infrared, arising from transitions between the 4f energy levels. osti.govnih.gov

Time-Resolved Fluorescence and Phosphorescence Studies of this compound Emissions

Time-resolved fluorescence and phosphorescence spectroscopy provide crucial information about the excited-state dynamics, including lifetimes, energy transfer rates, and relaxation pathways of this compound ions in different host environments. The luminescence lifetime of lanthanide ions is typically long due to the Laporte rule restriction on f-f transitions. aip.org

Studies on Ho³⁺-doped materials have utilized time-resolved fluorescence to investigate excited-state absorption processes and energy transfer upconversion. capes.gov.braip.org For instance, time-resolved fluorescence measurements have been used to study the kinetics of pair-induced quenching in this compound-doped optical fibers, determining the lifetime of excited this compound ion pairs to be around 0.4 µs. researchgate.netnih.gov

The decay times of specific this compound transitions provide insights into radiative and non-radiative relaxation rates. In Ho:YAG crystals, the fluorescence decay time of the 2 µm emission (⁵I₇ → ⁵I₈ transition) is influenced by this compound doping concentration, dropping from 7 ms (B15284909) for low doping to 5.8 ms for higher doping levels due to concentration quenching effects. spiedigitallibrary.orgcrytur.cz In Ho³⁺-doped K₂LaCl₅, the mid-infrared emission at 3900 nm (⁵I₅ → ⁵I₆ transition) shows an exponential decay time of approximately 7.8 ms at room temperature, with lifetimes being almost independent of temperature, indicating negligible non-radiative decay in this low phonon energy host. osti.govosti.govspiedigitallibrary.org

Upconversion and Downconversion Luminescence Mechanisms in this compound-Doped Systems

This compound ions are well-known for their upconversion and downconversion luminescence properties, which involve the conversion of photons from lower to higher energies (upconversion) or higher to lower energies (downconversion). These processes are facilitated by the specific arrangement of Ho³⁺ energy levels and can be enhanced by co-doping with sensitizer (B1316253) ions like Yb³⁺ or Tm³⁺. researchgate.netspiedigitallibrary.orggoogle.comresearchgate.netoptica.org

Upconversion luminescence in Ho³⁺-doped materials, often sensitized by Yb³⁺ under 980 nm excitation, typically results in green emission at 540 nm (⁵F₄, ⁵S₂ → ⁵I₈) and red emission at 650 nm (⁵F₅ → ⁵I₈). researchgate.netspiedigitallibrary.org Near-infrared emission at 1185 nm (⁵I₆ → ⁵I₈) is also observed. researchgate.net The upconversion mechanism often involves two consecutive energy transfers from Yb³⁺ to Ho³⁺. researchgate.net In some materials, blue (485 nm) and even ultraviolet-blue emission bands can be observed under 980 nm pumping. researchgate.net

Efficient short-wave infrared (SWIR) upconversion at 2 µm to visible light (e.g., 640 nm) has been demonstrated in self-sensitized this compound-doped nanoparticles. arxiv.org This process can be a 4-photon conversion process with an underlying energy transfer upconversion mechanism. arxiv.org

Downconversion luminescence in this compound-doped materials involves the emission of lower-energy photons after excitation with higher-energy photons. For example, excitation in the near-infrared (e.g., ~900 nm) can lead to emissions in the mid-infrared (~3900 nm) in suitable host materials like K₂LaCl₅. osti.govosti.govspiedigitallibrary.org this compound co-activated rare earth oxysulfides can exhibit both anti-Stokes (upconversion) emission in the visible and Stokes (downconversion) emission in the infrared when excited in the near-infrared region. google.com

The intensity ratio of different upconversion emission bands (e.g., red to green) can be tuned by controlling factors such as doping concentration, excitation wavelength, and host matrix. nih.govresearchgate.netresearchgate.net Energy transfer and cross-relaxation processes between Ho³⁺ ions, as well as energy transfer from sensitizer ions, play crucial roles in determining the upconversion and downconversion efficiencies and emission spectra. nih.govspiedigitallibrary.orgresearchgate.netsci-hub.seoptica.org

Non-Linear Optical Properties of this compound-Containing Materials

This compound-containing materials can exhibit non-linear optical (NLO) properties, where the optical properties of the material change in response to intense laser light. These properties are important for applications such as optical limiting, harmonic generation, and optical switching. springerprofessional.deresearchgate.net

Studies on this compound-doped barium tellurite (B1196480) glasses have shown good optical non-linearity when investigated using the Z-scan technique with nanosecond pulses of 532 nm wavelength. gvpce.ac.in These glasses exhibited reverse saturable absorption behavior due to a two-photon absorption process, making them potential candidates for optical limiting devices. gvpce.ac.in

The non-linear optical properties of this compound-containing materials can be influenced by the host matrix composition and the presence of other components, such as nanoparticles. Enhanced non-linear optical and optical limiting properties have been observed in borate (B1201080) glasses containing this compound ions and embedded with silver nanoparticles. springerprofessional.deresearchgate.net The enhancement is attributed to the local field effect and can be further tuned by controlling the silver nanoparticle concentration and applying thermal treatment. springerprofessional.deresearchgate.net

The non-linear refractive index and non-linear absorption coefficient are key parameters characterizing the NLO properties. For this compound oxide (Ho₂O₃) thin films, these parameters, along with third-order nonlinear susceptibility, have been determined. researchgate.net

Holmium in Catalysis and Chemical Transformations Research

Design and Mechanism of Holmium-Based Heterogeneous Catalysts

Heterogeneous catalysts are favored in industrial processes due to their ease of separation from the reaction mixture. The design of this compound-based heterogeneous catalysts focuses on maximizing active sites, stability, and efficiency. These catalysts often leverage the properties of this compound oxide or incorporate this compound ions into highly structured materials like Metal-Organic Frameworks (MOFs). The mechanism of these catalysts is typically rooted in the Lewis acidic nature of the Ho³⁺ ion and the unique surface properties of this compound-containing materials.

This compound oxide (Ho₂O₃) serves a dual role in heterogeneous catalysis, acting as a stable support for other catalytically active metals and as an active catalytic phase itself. researchgate.netrsc.org The catalytic properties of Ho₂O₃ are highly dependent on the synthesis method, which influences its structural and surface characteristics. rsc.org

As an active phase, the surface of this compound oxide exposes both Lewis acid sites, corresponding to coordinatively unsaturated this compound ions (Ho³⁺), and reactive basic sites, such as O²⁻ and/or OH⁻ groups. researchgate.net This dual functionality allows Ho₂O₃ to catalyze reactions requiring both acidic and basic centers. For instance, in the decomposition of 2-propanol, Ho₂O₃ functions as a dual-functioning catalyst at temperatures of 520K and above, facilitating both dehydration to propene and dehydrogenation to acetone. researchgate.net The presence of oxygen vacancies and defects in this compound-doped materials, such as Ho³⁺ doped Bi₂O₃, can enhance photocatalytic activity. researchgate.net

When used as a support, this compound oxide can influence the catalytic performance of the active metal through metal-support interactions. nih.govrsc.orgnih.gov These interactions can modify the electronic structure of the supported metal nanoparticles, thereby enhancing their catalytic activity and stability. nih.gov Nanosized manganese oxide supported on this compound oxide, for example, has shown catalytic activity for water oxidation. researchgate.net

Table 1: Catalytic Activity of this compound Oxide in 2-Propanol Decomposition

Temperature Reaction Pathway Products
≥520K Dehydration & Dehydrogenation Propene, Acetone
≥570K Secondary Surface Reaction Isobutene, Methane, Carbon Dioxide

Data sourced from FT-IR spectroscopy studies of 2-propanol adsorption on Ho₂O₃. researchgate.net

This compound-based Metal-Organic Frameworks (Ho-MOFs) are crystalline materials constructed from this compound ions or clusters linked by organic ligands. morressier.commdpi.com These materials are of growing interest in heterogeneous catalysis due to their high porosity, large surface area, and tunable structures. morressier.comresearchgate.net The synthesis of Ho-MOFs can be tailored by selecting specific organic linkers and synthesis conditions, such as the solvent, which can lead to frameworks with unique properties. mdpi.com

A key feature of Ho-MOFs in catalysis is the presence of accessible, coordinatively unsaturated this compound centers after the removal of solvent molecules. morressier.com These open metal sites act as Lewis acid sites, which are crucial for catalytic activity. morressier.com The multifunctionality of this compound-containing MOFs is associated with this catalytic activity, making them suitable for a range of applications. mdpi.com Researchers have synthesized various novel Ho-MOFs using different benzenecarboxylic acids as linkers, demonstrating the versatility of this approach. mdpi.com The structural features of these MOFs, which often include dimeric this compound clusters, open possibilities for designing new materials with high this compound content for specific applications. researchgate.netrsc.org

Table 2: Properties and Potential Applications of this compound-Based MOFs

Feature Description Relevance to Catalysis
High Porosity & Surface Area Provides a large number of accessible sites for reactants. Enhances catalyst efficiency and reaction rates. morressier.com
Tunable Structure The properties can be tailored by changing the metal node or organic linker. Allows for the design of catalysts for specific reactions. morressier.commdpi.com
Lewis Acid Sites Coordinatively unsaturated Ho³⁺ centers act as Lewis acids. Essential for catalyzing a wide range of organic transformations. morressier.com

| "Breathing" Frameworks | Some Ho-MOFs exhibit structural flexibility, allowing for dynamic pore spaces. | Can influence substrate selectivity and product release. mdpi.com |

Homogeneous Catalysis with this compound Complexes

In homogeneous catalysis, the catalyst is in the same phase as the reactants, often leading to higher activity and selectivity. This compound complexes, particularly those leveraging the Lewis acidic character of the Ho³⁺ ion, are effective catalysts for various organic reactions.

Lewis acid-catalyzed reactions are fundamental in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgiupac.org this compound, as a rare-earth element, can form triflate (OTf) complexes, such as this compound triflate [Ho(OTf)₃], which are effective Lewis acid catalysts. iupac.org A significant advantage of rare-earth triflates is their stability in water, allowing reactions to be carried out under aqueous conditions. iupac.org This contrasts with many traditional Lewis acids that decompose or are deactivated by water. iupac.org

This compound Lewis acids can catalyze a variety of reactions under mild conditions in both organic and aqueous solvents. iupac.org Furthermore, these catalysts can often be recovered and reused, adding to the sustainability of the synthetic process. iupac.org The combination of a transition metal with a Lewis acid, like a this compound complex, can lead to cooperative effects that open new avenues in synthetic chemistry. rsc.orgresearchgate.net

Asymmetric catalysis, the synthesis of chiral molecules with a preference for one enantiomer, is crucial in the pharmaceutical and fine chemical industries. The development of chiral Lewis acid catalysts based on rare-earth elements has enabled highly enantioselective versions of important organic reactions. iupac.org

By using chiral ligands to modify a this compound catalyst, it is possible to create a chiral environment around the metal center. This chiral catalyst can then direct the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer. iupac.orgnih.gov Asymmetric transformations catalyzed by chiral rare-earth Lewis acids include Diels-Alder reactions, aza Diels-Alder reactions, 1,3-dipolar cycloadditions, and Mannich-type reactions. iupac.org The ability to use a single chiral source to produce both enantiomers of a product by simply choosing different achiral ligands further highlights the versatility of these catalytic systems. iupac.org While much of the research is discussed in the context of rare-earth metals generally, the principles apply to the development of specific this compound-mediated asymmetric catalysts.

Photocatalytic and Electrocatalytic Applications of this compound Materials

Photocatalysis utilizes light to drive chemical reactions, offering a green and sustainable approach to chemical synthesis and environmental remediation. nih.gov this compound-containing materials have shown promise as effective photocatalysts. This compound oxide (Ho₂O₃) nanoparticles have been investigated for the photocatalytic degradation of various environmental contaminants. rsc.org

The photocatalytic efficiency of these materials can be enhanced through strategies like doping and creating composites. For example, doping bismuth oxide (Bi₂O₃) with 4 mol% Ho³⁺ was found to be the optimal concentration for maximizing photocatalytic activity, which was attributed to a higher number of oxygen vacancies and defects. researchgate.net Similarly, a this compound oxide/carbon nanotube (Ho₂O₃/CNT) photocatalyst was successfully synthesized using a MOF-assisted method, demonstrating a novel route to create advanced photocatalytic materials. researchgate.net The fundamental mechanism of photocatalysis in these semiconductor materials involves the generation of electron-hole pairs upon light irradiation, which then initiate redox reactions on the catalyst surface. mdpi.com

This compound in CO2 Reduction and Water Splitting Research

The global drive towards sustainable energy and carbon neutrality has spurred research into novel catalytic materials for carbon dioxide (CO2) reduction and water splitting. This compound, a rare-earth element, is being explored for its potential to enhance the efficiency of these critical processes.

In the realm of CO2 reduction , research has demonstrated the promising role of this compound in photocatalysis. Scientists are investigating how incorporating this compound into catalyst structures can improve their performance. For instance, this compound-doped graphitic carbon nitride (g-C3N4) photocatalysts have been synthesized and have shown enhanced capabilities for photoreduction of CO2. The introduction of this compound can alter the electronic and physical properties of the catalyst, leading to better light absorption and more efficient charge separation, which are crucial for the conversion of CO2 into valuable chemicals.

Table 1: Research Findings on this compound in CO2 Reduction and Water Splitting

Application Catalyst System Key Findings
CO2 Photoreduction This compound-doped graphitic carbon nitride (Ho/g-C3N4) Enhanced CO production and selectivity under visible light.

| Water Splitting (Oxidation) | Nanosized Manganese Oxide supported by this compound Oxide | Demonstrated notable catalytic activity for water oxidation. researchgate.net |

Role of this compound in Redox-Active Catalytic Cycles

The involvement of this compound in redox-active catalytic cycles is an emerging area of scientific inquiry. A redox-active catalyst facilitates chemical transformations through changes in its oxidation state. The ability of this compound to exist in different oxidation states, primarily the +3 state, and its unique electronic configuration make it a candidate for participating in such catalytic processes.

Research into the surface properties of this compound oxide (Ho2O3) provides insights into its potential catalytic activity. Studies have revealed that the surface of this compound oxide exposes both Lewis acid sites (coordinatively unsaturated Ho3+ ions) and reactive basic sites (O2- and/or OH-). researchgate.net These sites are crucial for the adsorption and activation of reactant molecules, which is a prerequisite for many catalytic reactions. For example, the basic sites on this compound oxide can facilitate the chemisorption and activation of CO2, which is a key step in its conversion. acs.org

Furthermore, the unique magnetic properties of this compound at the atomic level are being investigated, which could have implications for its catalytic behavior. Research on this compound single-atom magnets has shown that individual this compound atoms can exhibit magnetic bistability at low temperatures. aps.orgarxiv.org While this research is primarily focused on data storage and quantum computing, the fundamental understanding of the electronic and magnetic states of single this compound atoms could inform the design of novel single-atom catalysts where the redox properties of the individual atom drive the catalytic cycle.

The development of catalysts that incorporate redox-active ligands with first-row transition metals is a well-established field. emory.edu These ligands can act as electron reservoirs to facilitate multi-electron reactions. While research has not yet extensively focused on this compound in this context, the principles of using redox-active ligands could potentially be applied to this compound-based catalysts to enable complex chemical transformations. The ability of this compound to coordinate with various ligands opens up possibilities for designing sophisticated catalytic systems where both the metal center and the ligand participate in the redox cycle.

Research and Development of Holmium in Advanced Functional Materials

High-Performance Magnetic Materials Research

Holmium is one of the most magnetically powerful elements, making it valuable in the research and development of high-performance magnetic materials. sfa-oxford.comperiodic-table.io Its incorporation into various alloys and structures is being explored to enhance magnetic strength, thermal stability, and coercivity.

This compound-Based Alloys for Magnetocaloric Refrigeration Technologies

Magnetocaloric refrigeration, a cooling method based on the magnetocaloric effect (MCE) where a magnetic material heats up when a magnetic field is applied and cools down when it is removed, is an area where this compound-based alloys show promise. researchgate.netarxiv.org Research in this field is driven by the need for more energy-efficient and environmentally friendly cooling technologies compared to traditional gas compression systems. researchgate.netsciopen.com

While much of the research on magnetocaloric materials has focused on achieving a large entropy change using high magnetic fields (at least 5 T), which typically require expensive superconducting magnets, an alternative approach is being explored using materials that exhibit a steep magnetization change with varying temperature and magnetic field, even under small magnetic field changes. researchgate.netnih.gov this compound exhibits this characteristic. researchgate.netnih.gov

Studies have proposed highly efficient cooling techniques utilizing this compound, where small magnetic field changes (Δμ₀H ≤ 0.4 T) can yield a cooling efficiency significantly higher than that achieved with typical magnetocaloric materials. researchgate.netnih.gov For instance, a cooling efficiency of -ΔSM/Δμ₀H = 32 J kg⁻¹K⁻¹T⁻¹ has been reported for this compound under such small field changes, which is an order of magnitude higher than typical values. researchgate.netnih.gov This approach could potentially be implemented using permanent magnets, offering a more practical and cost-effective solution for applications like hydrogen liquefaction. researchgate.net

Research also extends to this compound-based intermetallic alloys like HoAl₃ and HoAl₂ for low-temperature magnetocaloric applications. arxiv.orgnih.gov While HoAl₃ has shown complicated temperature and magnetic field dependence of MCE, unlike other binary this compound aluminides, this compound and related intermetallic alloys like HoAl₂ have been proposed as cryomagnetic coolants. arxiv.orgnih.gov Mononuclear this compound(III) complexes are also being investigated as potential molecular nanomagnets for cryomagnetic refrigeration, exhibiting significant magnetocaloric effects near hydrogen liquefaction temperatures. nih.govacs.org

Design of this compound-Containing Permanent Magnets with Enhanced Coercivity

This compound is used in high-performance magnets, where it enhances resistance to demagnetization, particularly at high temperatures. sfa-oxford.comsamaterials.com This makes this compound-enhanced magnets vital for applications such as electric vehicle motors, wind turbines, and industrial equipment requiring stability and durability in elevated temperatures. sfa-oxford.com

Substitution of neodymium (Nd) with this compound in Nd-Fe-B based permanent magnets, which are widely used but suffer from lower operating temperatures, has been shown to enhance their magnetic strength and coercivity. researchgate.netresearchgate.net While the addition of other heavy rare earth elements like dysprosium (Dy) or terbium (Tb) can improve coercivity, their limited natural abundance and high cost present challenges. researchgate.net this compound, being less frequently used, offers a relatively lower-cost alternative. researchgate.net

Introducing this compound into Nd-Fe-B magnets can dramatically improve coercivity. researchgate.net For example, a high coercivity of 18 kOe was achieved in Dy-free sintered Nd-Fe-B magnets through the intergranular addition of Ho-Fe powder. researchgate.net In nanocrystalline melt-spun Nd-Fe-B alloys, 20% Ho substitution has been found to significantly improve both coercivity and high-temperature performance. researchgate.net Recent work on Ce-based melt-spun alloys also indicates that coercivity can be dramatically improved with Ho addition, along with enhanced Curie temperature and thermal stability. researchgate.net The antiparallel coupling between this compound and Iron moments in Ho₂Fe₁₄B contributes to a different temperature-dependence behavior of magnetization compared to Nd₂Fe₁₄B, leading to superior thermal stability in Ho-containing sintered Nd-Fe-B magnets. researchgate.net

Data on the effect of Ho substitution on the magnetic properties of nanocrystalline melt-spun [(NdPr)₁₋ₓHoₓ]₁₄.₃Fe₇₆.₉B₅.₉M₂.₉ (x = 0–0.6; M = Co, Cu, Al and Ga) alloys shows that Ho enters the main phase and significantly enhances coercivity while maintaining a balance in remanent magnetization. researchgate.net

Table 1: Effect of Ho Substitution on Coercivity in Nanocrystalline Nd-Pr-Fe-B Alloys

Ho Concentration (x)Coercivity (kOe)
0-
0.323.9
0.6-

Furthermore, studies using density functional theory (DFT) have investigated the influence of this compound substitution on the magnetic and mechanical properties of Nd₂Fe₁₄B magnets, suggesting that partial substitution of Nd with Ho improves the stability and magnetic strength. researchgate.net

Spintronic Applications of this compound Multilayers and Interfaces

Spintronics, an emerging field that utilizes the spin of electrons in addition to their charge, holds potential for developing faster and more energy-efficient computing devices. cam.ac.ukaip.org Precise magnetic control is essential in spintronic applications, and this compound, as a highly magnetic element, is being explored in this domain. sfa-oxford.com

Research is focusing on spin transport within nanoscale magnetic systems, where controlling the magneto-dynamic properties at the interfaces of multilayers is a key challenge. aip.org this compound is being utilized to create interfaces in heterostructures, such as permalloy/holmium bilayers, to modulate magneto-dynamic properties through antiferromagnetic coupling. aip.orgresearchgate.net This antiferromagnetic coupling at the interface, which can be naturally formed via the magnetic proximity effect, plays a crucial role in spin dynamic behaviors. aip.orgresearchgate.net

Studies on Py/Ho bilayers have shown that the antiferromagnetic coupled interface is preserved even at low temperatures. researchgate.net Ferromagnetic resonance analysis revealed that the Gilbert damping and interfacial spin mixing conductance in Py/Ho bilayers are significantly larger compared to Py/Pt and Py/Pd, indicating superior spin transparent efficiency at such interfaces with antiferromagnetic coupling. researchgate.net The insertion of a thin copper layer can eliminate this antiferromagnetic coupling, leading to a suppression of Gilbert damping, which highlights the critical role of the antiferromagnetic coupled interface in the magneto-dynamics of transition-metal/rare-earth bilayers. researchgate.net This research provides a promising avenue for modulating magneto-dynamics in antiferromagnet-based spintronic devices. aip.orgresearchgate.net

The development of hybrid organic-inorganic (HOI) materials featuring strong and tunable spin-transfer efficiency at interfaces is also being pursued for next-generation spintronic applications. innovations-report.com

Advanced Optical and Laser Materials Research

This compound's exceptional optical properties, particularly its luminescence in the visible and infrared regions, make it invaluable in the research and development of advanced optical and laser materials. sfa-oxford.comeuropean-mrs.com

This compound-Doped Fiber Lasers and Bulk Lasers: New Wavelength Development

This compound-doped lasers are widely used in various applications, including medical procedures and military systems. sfa-oxford.com Research is actively focused on developing new wavelengths and improving the performance of both fiber and bulk lasers doped with this compound.

This compound-doped fiber lasers (HDFLs) typically operate in the 2.05–2.20 µm spectral range, a region inaccessible to many other rare earth-doped silica (B1680970) fiber lasers. mdpi.commdpi.com This wavelength range is important due to eye safety, high water absorption, and low atmospheric attenuation. optics.org While thulium-doped fiber lasers (TDFLs) can also operate in the 2 µm band, their efficiency decreases significantly in the longer wavelength range where HDFLs excel. mdpi.comlaserfocusworld.com this compound-doped fibers can reach atmospheric windows at 2.17 µm. laserfocusworld.com

Developments in this compound-doped silica fibers aim to reduce impurities, improve composition, and achieve efficient operation at 2.1 µm. soton.ac.uk Highly efficient core-pumped lasers with high slope efficiency have been demonstrated using these fibers. soton.ac.uk Cladding-pumped fibers have also shown high output power and efficiency, representing significant advancements in this compound-doped fiber technology. soton.ac.uk Small-signal amplifiers utilizing this compound-doped silica fibers have demonstrated broad wavelength coverage, which is attractive for applications requiring access to this previously difficult-to-reach spectral range. soton.ac.uk

Research is also progressing on bulk lasers utilizing this compound-doped crystals. Efficient room-temperature laser operation has been achieved in the 2.1–2.2 µm range using this compound-doped yttrium lithium fluoride (B91410) (Ho:YLF) and this compound-doped yttrium aluminum garnet (Ho:YAG) crystals. optics.orgspiedigitallibrary.org Recent work has reported the development of a thin-disk Ho:YLF laser emitting at around 2 µm, which could lead to more compact and cost-effective sources for medical and materials processing applications. optics.org This thin-disk design, incorporating a water-cooled silicon carbide heat sink instead of cryogenic cooling, addresses challenges related to thermal effects in conventional 2 µm lasers. optics.org Efficient room-temperature laser operation has also been obtained with Ho:Lu₂O₃ and Ho:Y₂O₃ as active materials, reaching significant output powers and slope efficiencies when pumped by a Tm-doped fiber laser. optica.org Using Ho:Sc₂O₃, the accessible wavelength range could be expanded further. optica.org

Table 2: Performance of this compound-Doped Bulk Lasers

Host MaterialPump SourceWavelength Range (nm)Max Output Power (W)Slope Efficiency (%)Notes
Ho:YLFTellurium-doped fiber~206026.5 (CW)-Room temperature, thin-disk optics.org
Ho:Lu₂O₃Tm-doped fiber laser2117-213425.276Room temperature optica.org
Ho:Y₂O₃Tm-doped fiber laser2117-213418.863Room temperature optica.org
Ho:Sc₂O₃Diode-pumpedUp to 2158--Expanded wavelength range optica.org
Ho:YAG-2.1 µm50 (femtosecond)-Highest power oscillator demonstrated mtsa2024.dk

Luminescent this compound Materials for Advanced Displays and Biosensing Probes

This compound-doped materials are being explored for their luminescent properties in applications such as advanced displays and biosensing probes. samaterials.comresearchgate.net Lanthanide-doped upconversion luminescent nanoparticles (UCNPs), including those doped with this compound (Ho³⁺), are gaining interest as "new generation fluorophores" for applications in life sciences and healthcare. researchgate.netnih.gov

These UCNPs have the unique ability to upconvert tissue-penetrating near-infrared light into higher-energy visible or ultraviolet light, enabling background-free bioimaging and biosensing. researchgate.netnih.gov this compound ions, along with erbium and thulium, are popular activators in UCNPs due to their narrow energy gaps, which facilitate efficient energy transfer for the upconversion process. nih.gov

This compound oxide nanoparticles, for instance, have been synthesized and characterized for their luminescent properties, emitting near-infrared fluorescence under specific excitation. mdpi.com These nanoparticles have demonstrated potential for imaging biological tissues. mdpi.com The development of multifunctional nanomaterials, such as this compound oxide nanoparticles with dual functionalities like near-infrared tissue imaging and photocatalytic activity, is an area of growing research interest. mdpi.com

Luminescent sensor materials based on rare-earth element complexes, including this compound, are also being investigated for detecting various substances, such as cations, anions, and small molecules. researchgate.net These materials often exhibit switchable and tunable optical properties that allow for sensitive responses, making them promising for the development of new sensing devices. researchgate.net

Table 3: Examples of Luminescent this compound Materials and Applications

MaterialThis compound FormLuminescence PropertiesPotential Applications
This compound-doped UCNPsHo³⁺ ionsUpconversion luminescence (NIR to visible/UV)Bioimaging, Biosensing
This compound oxide nanoparticles-Near-infrared fluorescence (800–1100 nm under 785 nm excitation)Near-infrared tissue imaging, Photocatalysis
This compound-based complexes-Tunable luminescent propertiesLuminescent sensors for chemical detection

Note: UCNPs = Upconversion Luminescent Nanoparticles; NIR = Near-Infrared; UV = Ultraviolet.

Research into this compound's Role in Photonic Crystals and Waveguides

Research into this compound's integration in photonic crystals and waveguides primarily focuses on its optical properties, particularly in the mid-infrared spectral range. This compound-doped materials are investigated for their potential in developing lasers and optical amplifiers operating around 2 µm, a wavelength range significant for applications like medical procedures, remote sensing of atmospheric gases (CO2 and H2O), and potentially a second communication band in optical fiber. optica.org

This compound-doped silica fibers are being studied for high-power fiber lasers operating beyond 2.1 µm, offering higher efficiency compared to thulium-doped fibers when pumped at 2 µm. laserfocusworld.com Early research utilized a 1.15 µm pump wavelength and small-core fibers, but recent efforts have shifted to pumping around 1.95 µm, corresponding to direct excitation into the Ho 5I7 metastable level, a wavelength readily available from high-power thulium-fiber lasers. laserfocusworld.com Performance optimization of this compound-doped fiber amplifiers (HDFAs) for optical communications in the 2–2.15 μm range has been investigated, achieving high small-signal peak gain and saturated output power. mdpi.com One study reported a peak small-signal gain of 56.5 dB at a signal wavelength of 2.0321 μm with optimized parameters. mdpi.com

Fluorozirconate (ZBLAN) glass waveguides doped with thulium and this compound have demonstrated widely tunable chip lasers in the 1.7 to 2.1 µm spectral region. optica.org The addition of this compound to thulium-sensitized ZBLAN chip lasers can extend the tuning range up to 2050 nm, with continuous tunability across the emission spectrum of both dopant ions. optica.org this compound-doped ZBLAN waveguide chip lasers have also achieved output powers exceeding 1.1 W near 2070 nm, demonstrating potential for applications requiring high power and broad tunability. optica.org

Beyond lasers and amplifiers, this compound-doped crystals like yttrium lithium fluoride (YLF) are being explored for optical refrigeration. researchgate.net, researching.cn, optica.org Optical refrigeration, or anti-Stokes fluorescence cooling, involves a material cooling down by emitting photons with higher average energy than the absorbed pump photons. researchgate.net Ho-doped crystals are considered superior to Tm-doped systems for mid-IR optical refrigeration due to narrower ground and excited state manifolds, larger absorption cross sections, and the coincidence of the optimum cooling wavelength (2070 nm) with efficient Tm-fiber lasers. researchgate.net, researching.cn, optica.org Research has demonstrated net optical refrigeration in a 1 mol% Ho-doped YLF crystal, evaluating its external quantum efficiency and parasitic background absorption. researching.cn, optica.org

This compound in Quantum Information Science and Computing Materials

This compound ions are being investigated for their potential in quantum information science and computing, particularly as spin qubits in solid-state matrices and for quantum memory applications. wikipedia.org, ethz.ch, anu.edu.au, acs.org, mdpi.com Rare-earth ions in solids are attractive candidates due to their long coherence times at cryogenic temperatures. anu.edu.au

Investigation of this compound Spin Qubits in Solid-State Matrices

Research into this compound spin qubits in solid-state matrices focuses on overcoming decoherence, the loss of quantum information due to environmental interactions. uv.es, nih.gov, rsc.org One approach involves incorporating this compound ions into molecular nanomagnets within a solid matrix. uv.es, nih.gov, aip.org A strategy to enhance coherence without extreme dilution of the magnetic spins is based on designing molecular structures with crystal field ground states exhibiting large tunneling gaps, leading to "atomic clock transitions". uv.es, nih.gov, rsc.org, aip.org At these transitions, the quantum spin dynamics become protected against magnetic noise, such as the magnetic dipolar interaction, which is a significant source of decoherence in spin qubits. uv.es, nih.gov, rsc.org

Studies on a this compound molecular nanomagnet have demonstrated long coherence times (up to 8.4 microseconds at 5 Kelvin) even at unusually high concentrations, a significant finding as high dilution is typically required to minimize dipolar interactions. uv.es, nih.gov, aip.org The hyperfine interaction between the this compound electron and nuclear spins also plays a role, with the naturally occurring stable isotope 165Ho having a nuclear spin of I = 7/2. uv.es The design of the local coordination environment of the this compound ion strongly influences the qubit properties by determining the wave functions of its spin states. rsc.org Theoretical analysis and chemical optimization of clock transitions in this compound-containing polyoxotungstates have also been explored to enhance quantum coherence. rsc.org

Coherence Properties of this compound Ions for Quantum Memory Applications

The long spin coherence times of rare-earth ions, including this compound, make them suitable for quantum memory applications. ethz.ch, anu.edu.au Quantum memory is a crucial component for storing quantum information in quantum computing and quantum networks. tsinghua.edu.cn Investigations into the coherence of low-energy excitations of Ho3+ nuclear spins in materials like Ho3+:LiYF4 suggest the existence of electro-nuclear degrees of freedom that could serve as future quantum memories. ethz.ch While electronic spins were initially considered, arguments point towards the nuclear origin of long-lived coherent low-frequency excitations in this material. ethz.ch

Rare-earth based systems are well-established as quantum memories. anu.edu.au The large magnetic moments and resulting large hyperfine splittings of ions like erbium and this compound make them potential candidates for quantum computing and memory, with the possibility of achieving significant reductions in quantum gate error. anu.edu.au

Ferroelectric, Piezoelectric, and Multiferroic Materials with this compound

This compound is also being incorporated into ferroelectric, piezoelectric, and multiferroic materials to explore and enhance their functional properties. Multiferroic materials exhibit at least two ferroic orders, such as ferroelectricity and magnetism, in a single phase, often displaying magnetoelectric coupling where magnetic and electric orders are intertwined. nist.gov, researchgate.net, researchgate.net

Research into this compound-Doped Perovskites for Advanced Sensor Applications

Perovskite materials with the general formula ABO3 are being investigated for various sensor applications due to their versatile chemical, physical, and electrical properties. rsc.org, researchgate.net, mdpi.com Research includes the study of this compound-doped perovskites for advanced sensor technologies, including gas sensors and humidity sensors. rsc.org, springerprofessional.de, researchgate.net, mdpi.com

This compound-doped strontium zirconate (SrZrO3:Ho3+) phosphors have been synthesized and characterized for their photoluminescence properties, suggesting potential for optoelectronic applications due to their bright green emission. rsc.org The concentration of Ho3+ ions can influence the emission intensity. rsc.org

This compound-doped Manganese-Bismuth ferrites (Mn0.95Bi0.05Fe2-xHoxO4) synthesized as superparamagnetic nanoparticles have shown promise for relative humidity sensor applications. springerprofessional.de The doping of this compound affects the structural, magnetic, and humidity sensing behavior of these ferrites. springerprofessional.de The presence of nanoparticles increases the surface area, favoring the adsorption mechanism crucial for humidity sensing. springerprofessional.de

Magnetoelectric Coupling Phenomena in this compound-Containing Multiferroics

This compound-containing multiferroics are of particular interest due to the intriguing possibility of controlling magnetic properties with an electric field and vice versa. nist.gov Hexagonal HoMnO3 is a prototype multiferroic system where this compound-oxygen displacements contribute to a ferroelectric moment, and the order parameters are coupled through Ho-Mn exchange and anisotropy interactions. nist.gov Anomalies in the dielectric constant at magnetic ordering and spin reorientation transitions demonstrate strong coupling between magnetic and ferroelectric orders in HoMnO3. nist.gov

Bismuth Ferrite (BiFeO3), another well-known multiferroic, has been studied with this compound doping and co-doping with manganese to enhance its multiferroic and magnetoelectric properties at ambient temperature. novanet.ca, researchgate.net this compound doping in BiFeO3 has been shown to increase magnetoelectric coupling compared to the pure material. novanet.ca Tailored (Ho, Mn) doping can significantly influence the magnetoelectric and optical properties of BiFeO3, offering pathways for optimization in advanced multifunctional applications like spintronics, optoelectronics, and memory storage. novanet.ca Nanocrystalline this compound orthoferrite (HoFeO3) has also demonstrated multiferroic properties and room temperature magnetoelectric coupling. researchgate.net

The microscopic origin of magnetoelectric coupling in multiferroics is a subject of ongoing research, with mechanisms like exchange striction being explored to explain the coupling in materials like RMnO3 and RMn2O5 systems, which include this compound-containing compounds. aip.org, researchgate.net Exchange striction involves magnetic ions shifting their positions to increase exchange energy, leading to crystallographic deformation and contributing to magnetoelectric coupling. researchgate.net

Environmental and Analytical Chemistry Research Pertaining to Holmium

Advanced Analytical Methodologies for Trace Holmium Detection and Quantification

The accurate determination of this compound at trace levels in complex environmental matrices presents significant analytical challenges. Advanced methodologies are continuously being developed and refined to meet these demands, offering improved sensitivity, selectivity, and sample throughput.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for this compound Speciation

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful technique widely employed for the determination of trace elements, including this compound, in environmental samples. epa.govsigmaaldrich.com Its high sensitivity and ability to measure isotopes make it particularly suitable for detecting low concentrations of this compound. ICP-MS involves introducing a liquid sample into an inductively coupled plasma, which atomizes and ionizes the elements present. The resulting ions are then directed into a mass spectrometer, where they are separated and detected based on their mass-to-charge ratio. epa.gov

For this compound, ICP-MS can be used for both total concentration measurements and, when coupled with separation techniques, for speciation analysis. Speciation is crucial because the chemical form (species) of an element dictates its behavior, bioavailability, and potential toxicity in the environment. labmanager.com While ICP-MS itself typically destroys the molecular form of the analyte in the plasma, coupling it with separation methods allows for the identification and quantification of different this compound species present in a sample. labmanager.com

Hyphenated Techniques for Environmental this compound Analysis

Hyphenated techniques combine a separation method with a detection method, offering enhanced analytical capabilities for complex environmental samples. slideshare.netajrconline.org For environmental this compound analysis, coupling chromatographic techniques with ICP-MS is a common approach for speciation studies. researchgate.netspectroscopyonline.com

Liquid Chromatography (LC) coupled with ICP-MS (LC-ICP-MS) is a powerful hyphenated technique for separating different this compound species based on their interactions with a stationary phase, followed by sensitive detection by ICP-MS. spectroscopyonline.comijsrtjournal.com This allows for the identification and quantification of various dissolved this compound complexes with organic or inorganic ligands in natural waters. spectroscopyonline.com Researchers have employed LC-ICP-MS to study metal speciation in environmental samples, including the fractionation and element-specific detection of organic-metal complexes. spectroscopyonline.com The use of post-column compensation gradients in LC-ICP-MS can help stabilize the ICP-MS elemental response across the LC solvent gradient, improving quantitative accuracy. spectroscopyonline.com

Other hyphenated techniques, such as Gas Chromatography coupled with Mass Spectrometry (GC-MS), are commonly used for volatile and semi-volatile organic compounds, but are less directly applicable to the typical ionic species of this compound in environmental waters. asiapharmaceutics.info However, the principle of hyphenation – combining separation and detection – is fundamental to advanced environmental analysis. ajrconline.org

Geochemistry and Biogeochemistry of this compound

The geochemistry and biogeochemistry of this compound govern its distribution, transport, and fate in the Earth's systems. As a rare earth element (REE), this compound shares similar chemical properties with other lanthanides, but subtle differences in ionic radius and electron configuration can lead to fractionation during various natural processes. researchgate.netresearchgate.net

Cycling and Distribution of this compound in Aquatic and Terrestrial Ecosystems

This compound's cycling and distribution in aquatic and terrestrial ecosystems are influenced by factors such as source rock composition, weathering, transport by water and wind, and interactions with organic matter and mineral surfaces. In aquatic systems, REEs, including this compound, are typically transported as dissolved ions or associated with colloidal and particulate matter. numberanalytics.com The concentration and speciation of this compound in natural waters are affected by pH, redox potential, and the presence of complexing ligands. numberanalytics.com

In terrestrial ecosystems, this compound is primarily associated with minerals in soils and rocks. Weathering processes release this compound into soil solutions, where it can be taken up by plants or transported to aquatic systems. researchgate.net The behavior of this compound in soils is influenced by soil type, pH, organic matter content, and the presence of competing ions.

Data on the distribution of this compound in specific environmental compartments can be compiled from research studies. For example, studies on sediment metal geochemistry may provide data on this compound concentrations in different sediment types. pangaea.de

Isotopic Fractionation of this compound as Geochemical Tracers

While stable isotope fractionation is more commonly studied for lighter elements, variations in the isotopic composition of heavier elements like REEs, including this compound, can occur during certain geochemical processes. These isotopic variations can potentially be used as tracers to understand the pathways and transformations of elements in the environment. acs.org

Although extensive research on this compound isotopic fractionation as a tracer is less prevalent compared to some other elements (e.g., cadmium isotopes used to trace biological activity), the principle of mass-dependent and mass-independent fractionation applies to all elements. acs.orggeochemicalperspectivesletters.org Processes such as mineral dissolution, precipitation, adsorption, and complexation can lead to subtle variations in the isotopic ratios of this compound. Studying these variations requires highly precise analytical techniques, often involving advanced mass spectrometry.

The concept of using isotopes as geochemical tracers relies on the fact that different isotopes of an element can exhibit slightly different chemical or physical behaviors during certain reactions or processes, leading to a measurable separation of the isotopes. acs.org

Complexation and Transport of this compound in Natural Waters

The complexation of this compound with various ligands in natural waters significantly influences its solubility, mobility, and bioavailability. This compound, typically existing as the trivalent ion (Ho3+) in natural waters, can form complexes with inorganic ligands such as hydroxide (B78521), carbonate, sulfate, and chloride, as well as with organic ligands like humic and fulvic acids. numberanalytics.com

The extent and stability of these complexes are dependent on factors such as pH, ionic strength, temperature, and the concentration and nature of the ligands present. Carbonate complexation is particularly important for REEs in many natural waters and can lead to progressive enrichment of heavier REEs across the series, a characteristic pattern observed in seawater. researchgate.net

The formation of stable complexes can increase the solubility of this compound and facilitate its transport in dissolved form over longer distances in aquatic systems. Conversely, interactions with particulate matter through adsorption or incorporation into mineral structures can reduce its mobility. Understanding the complexation behavior of this compound is essential for predicting its fate and transport in different aquatic environments. ukessays.com

Research findings on the complexation of this compound with specific ligands in natural water systems can provide valuable data on its speciation and mobility. ukessays.comscilit.com

Research on Sustainable this compound Resource Management

Sustainable resource management for elements like this compound is crucial due to their increasing demand in various technologies and the environmental impact of traditional extraction methods. Research in this area focuses on developing efficient and environmentally friendly techniques for recovering this compound from primary and secondary sources. This includes exploring advanced separation and purification methods and implementing green chemistry principles in recycling processes.

Advanced Separation and Purification Techniques for this compound Recovery

The separation and purification of this compound from other rare earth elements (REEs) and accompanying metals is a complex task due to their similar chemical properties tandfonline.comaip.org. Traditional methods often involve numerous stages and can generate significant amounts of waste cinz.nz.

Solvent extraction is a widely used technique for REE separation, including this compound. Studies have investigated the effectiveness of various acidic extractants for this compound recovery from aqueous solutions, such as 2-ethylhexyl phosphoric acid mono-2-ethylhexyl ester (EHPNA), naphthenic acid, and Versatic 10 acid tandfonline.comtandfonline.com. The extraction efficiency of this compound with these extractants is dependent on the pH of the aqueous phase tandfonline.com. For instance, effective extraction of this compound with EHPNA, naphthenic acid, and Versatic 10 acid occurs within specific pH ranges: 2 to 3.5, 3.5 to 5.5, and 4.5 to 6.0, respectively. Extraction exceeding 98% can be achieved at higher pH values within these ranges tandfonline.com.

Another important technique is ion exchange, which is commercially used for the extraction of this compound from minerals like monazite (B576339) and gadolinite ebsco.comresintech.com. Research has also explored extraction chromatography using resins like P507 extraction resin for separating this compound oxide from dysprosium oxide, achieving high purities (e.g., 99.95% Ho₂O₃ from a 40% feed) and high yields google.com.

Membrane-based solvent extraction is an emerging area that combines membrane technology with solvent extraction, offering potential advantages such as selectivity, energy efficiency, and reduced solvent loss aip.org. This method involves using a membrane to separate the aqueous and organic phases, providing a large interfacial area for mass transfer without direct mixing aip.org.

Molecular Recognition Technology (MRT) is another advanced approach that utilizes supported ligand hosts to selectively recognize and separate specific metal ions. The SuperLig® MRT™ process has demonstrated the ability to separate individual REEs, including adjacent pairs like dysprosium and this compound, with high purity (>99%) and recovery (>99%) at ambient temperature and pressure ibcmrt.com. This technology is presented as a potentially more sustainable alternative to conventional solvent extraction, requiring less chemical usage, labor, and energy, and generating less waste ibcmrt.com.

Hydrometallurgical processes generally involve leaching the rare earth bearing material, followed by purification and extraction steps like solvent extraction, ion exchange, or precipitation mdpi.comcore.ac.uk. While effective, traditional hydrometallurgy can involve the use of strong acids and generate considerable aqueous and organic waste cinz.nzcore.ac.uk.

Green Chemistry Approaches for this compound Recycling from Waste Streams

Recycling this compound from waste streams, particularly from electronic waste (WEEE) and spent magnets, is gaining importance for sustainable resource management mdpi.comaimspress.com. Green chemistry principles are being applied to develop more environmentally friendly recycling methods, aiming to reduce hazardous chemicals, minimize waste generation, and improve energy efficiency cinz.nz.

Electrified processes are also being explored as green alternatives for REE recycling. An acid-free electrified process has been developed for recycling rare earth elements from NdFeB magnet waste. This method utilizes electrochemical salt splitting in a membrane electrolysis reactor to leach REEs and precipitate impurities like iron, reducing acid consumption and simplifying wastewater treatment acs.org. This closed-loop process allows for the recycling of the REE-rich leachate acs.org.

Hydrometallurgical recycling strategies are being refined to incorporate greener aspects. This includes selective leaching methods and the development of more efficient separation techniques that minimize the number of stages and the volume of reagents used mdpi.comcore.ac.uk.

Magnetic separation is another technique relevant to recycling, particularly for materials containing magnetic components like NdFeB magnets. Research has explored the synthesis of magnetic nanoparticles, such as this compound orthoferrites, for use as recyclable catalysts that can be easily separated from reaction mixtures using an external magnetic field encyclopedia.pub.

Emerging Research Directions and Future Outlook for Holmium Science

Integration of Holmium into Nanoscale Devices and Systems

The integration of this compound into nanoscale devices is a rapidly advancing field, with significant breakthroughs in data storage and photonics. This compound's distinct properties at the atomic level are being harnessed to create devices with unprecedented capabilities.

A groundbreaking area of research is the development of single-atom magnets using this compound. stanfordmagnets.comepfl.ch Scientists have successfully created the world's smallest magnet, consisting of a single this compound atom. stanfordmagnets.com This single-atom magnet, when placed on a magnesium oxide surface, exhibits magnetic bistability, meaning it has two stable magnetic states that can represent digital bits (0 and 1). stanfordmagnets.comphysicsworld.com This stability is remarkable, as single-atom magnets are typically susceptible to losing their magnetization. stanfordmagnets.comepfl.ch The electron structure of this compound atoms allows the magnetic field to be protected from disturbances, enabling the magnet to remain stable. stanfordmagnets.comepfl.ch These single-atom magnets have demonstrated exceptional stability against external magnetic fields up to 8 Tesla and can retain their magnetization for many minutes. physicsworld.comaps.org They also show thermal stability up to 35 K. physicsworld.comaps.org This research represents the ultimate limit in magnetic data storage density and could be integral to the development of future microcomputers. stanfordmagnets.comphysicsworld.com

In the realm of photonics, this compound-doped nanoparticles are being engineered for efficient short-wave infrared (SWIR) upconversion. bohrium.comarxiv.orgarxiv.org These nanoconverters can absorb multiple low-energy photons around 2 µm and convert them into higher-energy visible light at 640 nm. bohrium.comarxiv.org This process is of great interest for applications in biomedicine, catalysis, and optoelectronics. bohrium.comarxiv.org Researchers have achieved a relative upconversion-to-downconversion efficiency of up to 15.2% by carefully controlling the this compound concentration and nanoparticle structure. bohrium.comarxiv.org Furthermore, placing these this compound-doped nanoparticles into a plasmonic nanocavity can boost the emission intensity by up to 32 times, opening new avenues for SWIR detection and imaging technologies. bohrium.comarxiv.org

This compound is also being incorporated into other nanoscale systems for biomedical applications. This compound acetylacetonate (B107027) nanoparticles, with diameters around 78 nm, have been developed for the radioablation of solid tumors. nih.gov Similarly, PEGylated this compound fluoride (B91410) (HoF3) nanoparticles are being investigated as dual-modal contrast agents for X-ray computed tomography (CT) and T2-weighted magnetic resonance imaging (MRI) in cancer diagnosis. nih.gov

Table 1: Properties and Applications of this compound-Based Nanoscale Systems
Nanoscale SystemKey this compound Compound/FormObserved PropertiesPotential ApplicationsReference
Single-Atom MagnetSingle this compound (Ho) atom on Magnesium Oxide (MgO)Magnetic bistability, high coercivity (stable in fields up to 8 T), thermal stability up to 35 K.Ultra-high-density data storage, quantum computing. stanfordmagnets.comphysicsworld.comaps.orgesrf.fr
Upconversion NanoparticlesThis compound-doped nanocrystals (e.g., NaYF4:Ho)Converts 2 µm SWIR light to 640 nm visible light; emission enhanced 32-fold in plasmonic nanocavities.Biomedical imaging, photonics, optoelectronics, theranostics. bohrium.comarxiv.orgarxiv.org
Radioablation NanoparticlesThis compound acetylacetonate (HoAcAc)Spherical particles (78 ± 10 nm), stable in buffer, can be neutron-activated.Radioablation of solid malignancies. nih.gov
Dual-Modal Imaging ProbesPEG-modified this compound Fluoride (PEG-HoF3)High X-ray attenuation, paramagnetic properties.Combined CT and T2-weighted MRI contrast agent for cancer diagnosis. nih.gov

Synergistic Effects of this compound with Other Lanthanides and Transition Metals

The performance of this compound-based materials can be significantly enhanced through synergistic interactions with other elements, particularly other lanthanides and transition metals. These combinations lead to improved optical and magnetic properties for a range of applications.

In the field of photonics, co-doping with other lanthanides is a common strategy to improve the efficiency of upconversion nanoparticles (UCNPs). mdpi.com While this compound (Ho³⁺) can act as an activator ion, its absorption cross-section is often low. mdpi.com To overcome this, sensitizer (B1316253) ions like ytterbium (Yb³⁺) are frequently co-doped into the host material. mdpi.com The Yb³⁺ ions efficiently absorb excitation energy (e.g., from an 808 nm or 980 nm laser) and then non-radiatively transfer that energy to the Ho³⁺ ions, which then emit light at higher energies (shorter wavelengths). mdpi.comrsc.org This "antenna effect" significantly boosts the upconversion luminescence intensity. researchgate.net A specific strategy involves spatially separating Ho³⁺ and Yb³⁺ ions in a core-shell nanostructure to minimize unwanted back-energy transfers, allowing for intense, tunable upconversion of the this compound sublattice, which has potential applications in anti-counterfeiting. rsc.org

This compound's magnetic properties are also tuned by combining it with transition metals. Dinuclear cyanido-bridged complexes linking a this compound(III) ion to a transition metal ion like cobalt(III), rhodium(III), or iridium(III) have been synthesized. rsc.org These molecules function as single-molecule magnets (SMMs) and exhibit optical thermometry capabilities. The choice of the transition metal allows for the tuning of the magnetic anisotropy and the energy barrier for magnetic relaxation. rsc.org

Furthermore, this compound exhibits a significant magnetocaloric effect (MCE), which is the basis for magnetic refrigeration technology. dst.gov.innih.gov This eco-friendly cooling technology is an alternative to traditional gas-compression refrigeration. dst.gov.in Elemental this compound itself shows a massive cooling efficiency at cryogenic temperatures (around 20 K), making it a candidate for hydrogen liquefaction. researchgate.netrepec.org The MCE in this compound is linked to a steep, field-induced change in its magnetic state. researchgate.net Research into this compound-containing alloys, such as all-transition-metal-based Heusler alloys, aims to develop materials that exhibit a giant MCE at lower magnetic fields and closer to room temperature, which is a critical step for widespread adoption. dst.gov.in

Table 2: Synergistic Effects in this compound-Based Materials
Partner Element(s)This compound Compound/AlloySynergistic EffectApplicationReference
Ytterbium (Yb³⁺)Ho³⁺, Yb³⁺ co-doped nanoparticles (e.g., NaHoF₄@NaYF₄:Yb)Yb³⁺ acts as a sensitizer, efficiently absorbing excitation light and transferring energy to Ho³⁺, enhancing upconversion luminescence.Anti-counterfeiting, bioimaging, photonics. mdpi.comrsc.org
Cobalt (Co), Rhodium (Rh), Iridium (Ir){[HoIII(4-pyridone)₄(H₂O)₂][MIII(CN)₆]} (M = Co, Rh, Ir)Transition metal choice tunes magnetic anisotropy and relaxation barriers in single-molecule magnets.Molecular nanomagnets, optical thermometry. rsc.org
Transition Metals (e.g., Ni, Co, Mn, Ti)Heusler Alloys (e.g., Ni(Co)-Mn-Ti system)Alloying aims to achieve a giant magnetocaloric effect (MCE) at lower magnetic fields and near room temperature.Magnetic refrigeration. dst.gov.in
Praseodymium (Pr)Ternary complexes with fluorinated-ligand and 4,5-diazafluoren-9-oneLigands facilitate efficient energy transfer ("antenna effect") to the central Ho³⁺ or Pr³⁺ ion, enabling characteristic NIR luminescence.Near-infrared (NIR) emitting materials. researchgate.net

Machine Learning and Artificial Intelligence in this compound Materials Discovery and Optimization

The discovery and optimization of new materials is traditionally a time-consuming and resource-intensive process. oaepublish.com However, the integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing materials science, creating a new data-driven paradigm for discovery. oaepublish.comlumi-supercomputer.eu This approach is particularly valuable for complex systems like those involving lanthanides, including this compound.

Researchers are developing ML frameworks to predict the properties of lanthanide-containing compounds with high accuracy. nih.govresearchgate.net For instance, supervised machine learning algorithms such as Random Forest, Support Vector Machines, and Adaptive Boosting (AdaBoost) have been trained on large datasets of experimental values to predict the binding affinities (logK₁) of lanthanide cations with a wide variety of molecular ligands. nih.govresearchgate.net These models can rapidly screen vast chemical spaces, such as the millions of compounds in the PubChem database, to identify promising new ligands for specific applications. nih.govresearchgate.net This significantly accelerates the design of new lanthanide complexes with desired properties.

The general workflow for using ML in materials design involves several key steps: data collection, feature engineering (describing the material's characteristics mathematically), model selection and training, and finally, model validation. oaepublish.com These trained models can uncover complex structure-property relationships that are not immediately obvious, guiding scientists to synthesize only the most promising candidates for experimental validation. lumi-supercomputer.eu

Theoretical Prediction of Novel this compound Compounds with Exotic Properties

Computational modeling has become an indispensable tool for predicting and understanding the properties of materials at an atomic level, reducing the reliance on costly and time-consuming experiments. longdom.org In the field of lanthanide chemistry, theoretical methods, particularly those based on quantum mechanics, are crucial for predicting the structures and behaviors of new this compound compounds.

Methods like density functional theory (DFT) and other ab initio (first-principles) molecular dynamics simulations are used to calculate the fundamental properties of materials. esrf.frnih.gov These computational approaches can, for example, predict the acidity constants of lanthanide aqua ions, which is vital for understanding their behavior in aqueous solutions. nih.gov For this compound, such calculations provide insight into its hydrolysis and the formation of hydroxides, which influences its interaction with other molecules. nih.gov

Theoretical predictions were instrumental in identifying the potential of single this compound atoms on magnesium oxide as stable single-atom magnets. esrf.fr DFT calculations were used to determine the adsorption geometry of individual Ho atoms on the MgO surface, a key factor in achieving their exceptional magnetic stability. esrf.fr

The ultimate goal of this research direction is to move beyond explaining existing materials to predicting entirely new compounds with exotic, tailored properties. By simulating the electronic structure and interactions within hypothetical this compound-containing materials, scientists can screen for candidates with desirable characteristics, such as enhanced magnetic anisotropy for better single-molecule magnets, or specific energy level structures for more efficient lasers and phosphors. longdom.org As computational power increases and theoretical models become more sophisticated, the in silico design of novel this compound compounds with precisely engineered functionalities is becoming an increasingly achievable reality, guiding experimental efforts toward the most promising frontiers of materials science. longdom.orgskoltech.ru

Q & A

Basic Research Questions

Q. What safety protocols are essential when handling Holmium in laboratory settings?

  • Methodological Answer: When handling this compound powder (particle size ≤500 µm), ensure proper ventilation to avoid inhalation risks. Use gloves and eye protection to prevent skin/eye contact. In case of exposure, rinse affected areas with water for ≥15 minutes and seek medical assistance. Document all incidents and refer to Safety Data Sheets for emergency protocols .

Q. How should researchers document experimental procedures involving this compound to ensure reproducibility?

  • Methodological Answer: Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by detailing synthesis steps, including precursor concentrations (e.g., HoCl₃·6H₂O at 15.5–18.5 mM for phantom solutions ), reaction conditions, and characterization methods. Provide raw data for key steps (e.g., molar ratios, purification techniques) in supplementary materials to enable replication .

Q. What analytical techniques are suitable for preliminary characterization of this compound compounds?

  • Methodological Answer: Use elemental analysis (e.g., ICP-OES) to quantify this compound content and compare theoretical vs. experimental values (e.g., 45.0% w/w in HoAcAc microspheres vs. 31.2% in crystals ). Pair with Raman spectroscopy to confirm ligand coordination, as identical spectra for this compound acetylacetonate crystals and microspheres indicate structural consistency .

Advanced Research Questions

Q. How can conflicting data on the phase behavior of this compound-containing alloys be resolved?

  • Methodological Answer: For alloys like Ti–Zr–Mn–V–Ho, employ energy-dispersive X-ray spectroscopy (EDS) to map phase compositions and identify segregation patterns (e.g., this compound oxide crystallites at grain boundaries ). Cross-reference with X-ray diffraction to distinguish intermetallic phases (bright-grey) from Ti-based solid solutions (dark-grey) .

Q. What methodologies are effective in characterizing structural rearrangements of ligands in this compound complexes?

  • Methodological Answer: Combine complexometric titration and elemental analysis to quantify ligand loss (e.g., acetylacetonate in HoAcAc microspheres ). Use density measurements (1.90 g/mL vs. 1.77 g/mL for crystals) to infer structural changes. Validate with neutron activation studies to correlate this compound content with radioactivity (e.g., 76 MBq/mg in microspheres ).

Q. How do experimental designs using this compound solutions address susceptibility mismatches in phantom studies?

  • Methodological Answer: Prepare aqueous this compound(III) chloride solutions with air-equivalent magnetic susceptibility (e.g., 15.5–18.5 mM Ho³⁺) to mimic biological tissues. Use cylindrical phantoms with controlled rotations to validate susceptibility matching via the f₀ method, ensuring accurate signal calibration in MRI studies .

Data Contradiction and Validation

Q. How should researchers address discrepancies in this compound content measurements across techniques?

  • Methodological Answer: Triangulate data from ICP-OES, complexometric titration, and neutron activation analysis. For example, if ICP-OES reports lower this compound content than titration, check for ligand interference or incomplete digestion. Cross-validate with neutron activation’s radioactivity-to-mass ratio (e.g., 29 MBq/mg vs. 76 MBq/mg ).

Methodological Frameworks

  • Systematic Reviews: Apply PRISMA guidelines for meta-analyses comparing this compound lasers (e.g., vs. Thulium Fiber Lasers), including bias assessments via ROB-2 tools .
  • Experimental Design: Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to formulate hypotheses, such as optimizing this compound-doped alloys for high-temperature stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.